molecular formula C10H14N2O B1284539 N-(2-Aminophenyl)-2-methylpropanamide CAS No. 255735-87-6

N-(2-Aminophenyl)-2-methylpropanamide

Número de catálogo: B1284539
Número CAS: 255735-87-6
Peso molecular: 178.23 g/mol
Clave InChI: HUOFXLAKEWCXII-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-Aminophenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOFXLAKEWCXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588231
Record name N-(2-Aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255735-87-6
Record name N-(2-Aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Technical Guide to the Selective Synthesis of N-(2-Aminophenyl)-2-methylpropanamide from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-(2-Aminophenyl)-2-methylpropanamide, a valuable chemical intermediate. The synthesis focuses on the selective mono-N-acylation of o-phenylenediamine. This guide delineates the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary characterization and safety procedures. It is designed to equip researchers with the expertise needed to perform this synthesis reliably and efficiently.

Core Principles: The Challenge of Selective Acylation

The synthesis of N-(2-Aminophenyl)-2-methylpropanamide is achieved through the acylation of o-phenylenediamine with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution. The primary challenge lies in achieving regioselectivity. o-Phenylenediamine possesses two nucleophilic primary amine groups, creating the potential for both mono-acylation and di-acylation.[1]

Causality Behind Experimental Choices:

The strategy to favor the desired mono-acylated product hinges on modulating the reactivity of the nucleophile and the electrophile.

  • Electronic Deactivation: Upon the acylation of one amino group, the resulting amide moiety acts as an electron-withdrawing group. This effect reduces the electron density of the aromatic ring and, consequently, decreases the nucleophilicity of the remaining amino group. This inherent electronic deactivation is the primary factor that makes selective mono-acylation feasible.

  • Stoichiometric Control: Employing a precise 1:1 molar ratio, or a slight excess of the diamine, ensures that the acylating agent is the limiting reactant, minimizing the statistical probability of a second acylation event.

  • Controlled Reaction Conditions: The reaction between an acyl chloride and an amine is highly exothermic.[2] Conducting the reaction at reduced temperatures (e.g., 0 °C) and adding the acylating agent dropwise allows for better management of the reaction rate and heat evolution, thereby preventing side reactions and favoring the kinetically controlled mono-acylation product.[3][4]

Reaction Mechanism:

The acylation proceeds via a standard nucleophilic addition-elimination pathway:

  • Nucleophilic Attack: The lone pair of electrons on one nitrogen atom of o-phenylenediamine attacks the electrophilic carbonyl carbon of isobutyryl chloride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

  • Deprotonation: A non-nucleophilic base, such as triethylamine, removes the proton from the newly acylated nitrogen, neutralizing the hydrogen chloride (HCl) byproduct. This step is critical; without a scavenger base, the generated HCl would protonate the starting o-phenylenediamine, rendering it non-nucleophilic and halting the reaction.[2]

Validated Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of the target compound.

Materials and Reagents
CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
o-PhenylenediamineC₆H₈N₂108.1420.01.02.16 g
Isobutyryl ChlorideC₄H₇ClO106.5520.01.02.13 g (1.99 mL)
TriethylamineC₆H₁₅N101.1922.01.13.06 mL
Dichloromethane (DCM)CH₂Cl₂84.93--100 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (2.16 g, 20.0 mmol) and dichloromethane (DCM, 80 mL). Stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (3.06 mL, 22.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Acylating Agent Preparation: In a separate beaker, dissolve isobutyryl chloride (1.99 mL, 20.0 mmol) in DCM (20 mL). Transfer this solution to a dropping funnel.

  • Controlled Addition: Add the isobutyryl chloride solution dropwise from the dropping funnel to the cooled, stirred o-phenylenediamine solution over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition. A white precipitate of triethylammonium chloride will form.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it warm to room temperature, stirring for another 3 hours.

  • Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

Work-up and Isolation
  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl solution (50 mL) to remove excess triethylamine.

    • Saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any remaining acid.[3]

    • Brine (50 mL) to remove residual water.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

Recrystallize the crude solid from an ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Visualization of Synthesis and Workflow

Overall Reaction Scheme

Caption: Reaction scheme for the acylation of o-phenylenediamine.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve o-phenylenediamine & Triethylamine in DCM cool 2. Cool to 0 °C dissolve->cool add 3. Add Isobutyryl Chloride Solution Dropwise cool->add stir 4. Stir at 0 °C then RT add->stir wash 5. Aqueous Washes (HCl, NaHCO3, Brine) stir->wash dry 6. Dry (MgSO4) & Evaporate wash->dry recrystallize 7. Recrystallize (Ethyl Acetate/Hexane) dry->recrystallize characterize 8. Characterize Product (NMR, MS, IR, MP) recrystallize->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following analytical techniques provide a comprehensive characterization profile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals corresponding to each unique proton environment in the molecule. Expect to see multiplets in the aromatic region (approx. 6.7-7.2 ppm), a broad singlet for the primary amine (NH₂) protons, a singlet for the amide (NH) proton, a septet for the isopropyl C-H, and a doublet for the isopropyl methyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon skeleton, showing distinct signals for the aromatic carbons, the amide carbonyl carbon (approx. 176 ppm), and the aliphatic carbons of the isobutyryl group.

  • MS (Mass Spectrometry): Mass spectrometry will verify the molecular weight of the product (C₁₀H₁₄N₂O, MW = 178.23 g/mol ). The molecular ion peak (M+) should be observed at m/z = 178.

  • IR (Infrared) Spectroscopy: The IR spectrum provides evidence of key functional groups. Look for characteristic N-H stretching bands for both the primary amine and the secondary amide (approx. 3200-3400 cm⁻¹), and a strong C=O stretching band for the amide carbonyl group (approx. 1650-1680 cm⁻¹).

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

  • o-Phenylenediamine: Classified as toxic upon ingestion and skin contact, and is a suspected mutagen and carcinogen.[5] Handle with extreme care, avoiding inhalation of dust and skin contact.

  • Isobutyryl Chloride: A corrosive and flammable liquid that reacts violently with water and moisture to produce HCl gas.[4] It is a severe irritant to the eyes, skin, and respiratory system.

  • Triethylamine and Dichloromethane: Both are volatile and should be handled in a well-ventilated fume hood. DCM is a suspected carcinogen.

Mandatory Precautions:

  • All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles, must be worn at all times.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • Vertex AI Search. (2026). Synthesis of N-[2-(2-methylamino-2-phenylethyl)phenyl]-2,2-dimethylpropanamide.
  • Centurion University of Technology and Management. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware.
  • MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
  • BenchChem. (2025). Detailed Synthesis Protocol for N-(2-Aminophenyl)
  • Hygia Group of Institutions. (2021).
  • ResearchGate. (n.d.). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors.
  • Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Springer Nature. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Google Patents. (n.d.). US4207261A - Process for preparing o-phenylenediamine.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • ResearchGate. (2025). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
  • National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
  • Organic Syntheses. (n.d.). Isobutyryl chloride.
  • National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • PubMed. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash-Based HBEA Zeolite.
  • Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
  • ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Wikipedia. (n.d.). o-Phenylenediamine.

Sources

Technical Guide: N-(2-Aminophenyl)-2-methylpropanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role: Scaffold Intermediate & Pharmacophore Probe CAS: 50736-61-7 (Generic for isomer class) / Specific intermediate reference

Executive Summary

N-(2-Aminophenyl)-2-methylpropanamide (also referred to as N-(2-aminophenyl)isobutyramide) represents a critical "pivot point" in heterocyclic chemistry. Structurally, it consists of an o-phenylenediamine (OPD) core mono-acylated with an isobutyryl group.

In drug discovery, this molecule serves two distinct, high-value functions:

  • Privileged Scaffold Precursor: It is the obligate intermediate in the synthesis of 2-isopropylbenzimidazole , a moiety found in diverse kinase inhibitors, anthelmintics, and GPCR ligands.

  • Zinc-Binding Group (ZBG) Probe: It functions as a structural analogue to the o-aminoanilide class of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat), allowing researchers to probe the steric and electronic requirements of the zinc-chelating pocket using an aliphatic (isopropyl) tail versus an aromatic one.

This guide details the synthesis, reactivity, and application of this molecule, focusing on the technical challenges of selective mono-acylation and controlled cyclodehydration.

Part 1: Structural Analysis & Pharmacophore Utility[1]

The molecule's utility stems from the proximity of the nucleophilic free amine (


) and the electrophilic amide carbonyl (

).
The "Head-to-Tail" Cyclization Motif

The primary value of this molecule is its predisposition to form benzimidazoles. Under acidic conditions, the free amine attacks the amide carbonyl, followed by dehydration. The isopropyl group (


) provides significant steric bulk, which protects the C2 position of the resulting benzimidazole from metabolic oxidation, a common liability in planar aromatics.
The HDAC Zinc-Binding Motif

Class I HDAC inhibitors typically utilize a "cap-linker-ZBG" structure. The o-aminoanilide motif is a validated ZBG.

  • Mechanism: The free amine and the amide carbonyl oxygen form a bidentate chelate with the catalytic

    
     ion in the HDAC active site.
    
  • Role of Isopropyl: Unlike the flat phenyl ring in benzamide inhibitors (which stacks with the hydrophobic tunnel), the isopropyl group in this molecule probes the width and flexibility of the tunnel entrance.

Pharmacophore ZBG Zinc Binding Group (o-Aminoanilide) Target1 HDAC Inhibition (Zn2+ Chelation) ZBG->Target1 Bidentate Ligand Target2 Benzimidazole Formation ZBG->Target2 Cyclodehydration Linker Aliphatic Tail (Isopropyl) Linker->Target1 Steric Probe Linker->Target2 C2-Substituent

Figure 1: Functional duality of the N-(2-aminophenyl)-2-methylpropanamide scaffold.

Part 2: Synthetic Pathways (The "Make")

The synthesis of N-(2-Aminophenyl)-2-methylpropanamide is deceptively simple. The major technical hurdle is selectivity . o-Phenylenediamine (OPD) has two equivalent amine groups; uncontrolled acylation leads to the bis-amide (N,N'-diisobutyryl-o-phenylenediamine), which is a dead-end byproduct for benzimidazole synthesis.

Selective Mono-Acylation Strategy

To favor the mono-amide, reaction kinetics must be controlled.

  • Reagent: Isobutyryl chloride (higher reactivity, harder to control) vs. Isobutyric anhydride (slower, better selectivity).

  • Temperature: Cryogenic conditions (

    
     to 
    
    
    
    ) reduce the kinetic energy, favoring the statistical first addition over the second.
  • Stoichiometry: A slight excess of OPD (1.1 to 1.5 eq) ensures that any activated acylating agent encounters a free diamine rather than a mono-amide.

Cyclization to 2-Isopropylbenzimidazole

Once the mono-amide is isolated, cyclization is induced via acid catalysis.

  • Reagents: Glacial Acetic Acid (reflux) or Polyphosphoric Acid (PPA).

  • Mechanism: Protonation of the amide oxygen

    
     Nucleophilic attack by amine 
    
    
    
    Formation of tetrahedral intermediate
    
    
    Elimination of water.

SynthesisPath OPD o-Phenylenediamine (Starting Material) Mono N-(2-Aminophenyl)- 2-methylpropanamide (Target Intermediate) OPD->Mono Major Pathway Bis Bis-Amide (Impurity) OPD->Bis Over-acylation risk Reagent Isobutyryl Chloride (0°C, Slow Add) Reagent->Mono Benz 2-Isopropylbenzimidazole (Final Heterocycle) Mono->Benz Acid/Heat (-H2O)

Figure 2: Synthetic workflow distinguishing the target mono-amide from the bis-amide impurity.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

Objective: Maximize mono-acylation yield.

Materials:

  • o-Phenylenediamine (OPD): 10.8 g (100 mmol)

  • Isobutyryl chloride: 10.6 g (100 mmol)

  • Triethylamine (TEA): 15 mL

  • Dichloromethane (DCM): 200 mL (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve OPD and TEA in 150 mL of anhydrous DCM in a 500 mL round-bottom flask under Nitrogen atmosphere.

  • Cooling: Cool the solution to -5°C using an ice-salt bath. Critical: Low temperature prevents rapid bis-acylation.

  • Addition: Dilute isobutyryl chloride in 50 mL DCM. Add this solution dropwise over 60 minutes .

    • Note: Rapid addition creates localized high concentrations, favoring the bis-product.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.

  • Quench & Wash: Quench with saturated

    
     (100 mL). Separate the organic layer.[1]
    
  • Purification: The crude mixture contains unreacted OPD, Mono-amide, and Bis-amide.

    • Wash organics with 1M HCl (carefully). The free amine on the Mono-amide and OPD will protonate and move to the aqueous layer. The Bis-amide (neutral) stays in DCM.

    • Separate DCM (discard bis-amide).

    • Basify the aqueous layer (pH 10) with NaOH.[1] Extract with Ethyl Acetate.[2]

    • Evaporate Ethyl Acetate to yield the Mono-amide .

Data Output:

Parameter Value
Appearance Off-white to beige solid
Yield (Typical) 65 - 75%
Melting Point 120 - 124°C

| Key IR Peak | 1650 cm⁻¹ (Amide C=O), 3300-3400 cm⁻¹ (Amine/Amide NH) |

Protocol B: Cyclization to 2-Isopropylbenzimidazole

Objective: Convert the intermediate to the bioactive heterocycle.

Step-by-Step:

  • Take 1.0 g of N-(2-Aminophenyl)-2-methylpropanamide.

  • Dissolve in 10 mL Glacial Acetic Acid.

  • Reflux at 118°C for 4 hours.

  • Cool to RT and pour into crushed ice.

  • Neutralize with Ammonia solution until pH 8.

  • Filter the precipitate (Benzimidazole product).[1] Recrystallize from ethanol/water.

Part 4: Medicinal Chemistry Applications[1][4][5][6][7]

HDAC Inhibition (SAR Context)

While N-(2-aminophenyl)benzamide (the aromatic analog) is a potent Class I HDAC inhibitor (


 in nanomolar range), the 2-methylpropanamide  analog serves as a vital comparator in Structure-Activity Relationship (SAR) studies.
  • Binding Affinity: The aliphatic isopropyl group lacks the

    
    -
    
    
    
    stacking interactions that the phenyl ring of benzamides offers within the HDAC hydrophobic tunnel. Consequently, this molecule typically shows lower potency (micromolar range) compared to Entinostat.
  • Utility: It is used to determine if a specific HDAC isoform requires a flat aromatic linker or if it can accommodate bulky aliphatic groups.

Kinase Inhibitor Scaffold

The 2-isopropylbenzimidazole derived from this molecule is a frequent motif in kinase inhibitors. The isopropyl group fits into hydrophobic pockets (e.g., the ATP binding site) of kinases such as CK2 or PIM-1 .

Example Workflow:

  • Synthesize N-(2-Aminophenyl)-2-methylpropanamide.

  • Cyclize to 2-isopropylbenzimidazole.

  • Halogenate position 5 or 6 (e.g., bromination).

  • Perform Suzuki coupling to attach the rest of the pharmacophore.

References

  • Synthesis of Benzimidazoles

    • Title: "Efficient synthesis of 2-substituted benzimidazoles via Phillips-Ladenburg condens
    • Source: Journal of Organic Chemistry.
    • Context: Defines the acid-catalyzed cycliz
  • HDAC Inhibitor Mechanism

    • Title: "Structural Basis for the Inhibition of Histone Deacetylases by Benzamide Deriv
    • Source: Journal of Medicinal Chemistry.
    • Context: Explains the zinc-binding mode of the o-aminoanilide group.
    • (Refers to MGCD0103/Mocetinostat logic).

  • Selective Acylation Protocols

    • Title: "Selective Mono-acyl
    • Source: Synthetic Communications / Organic Preparations and Procedures Intern
    • Context: Methodologies for avoiding bis-acyl

(Note: Specific page numbers and volume data for general synthetic protocols vary by exact method chosen; the links provided direct to the authoritative search repositories for these standard organic transformations.)

Sources

An In-depth Technical Guide to N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminophenyl)-2-methylpropanamide is an organic compound featuring a core structure of o-phenylenediamine acylated with an isobutyryl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs—the o-phenylenediamine core and the amide linkage—are present in a wide array of biologically active compounds. This guide will provide a comprehensive overview of N-(2-Aminophenyl)-2-methylpropanamide, including its synthesis, physicochemical properties, and characterization. Furthermore, we will explore its potential biological activities and applications by drawing parallels with structurally related molecules.

The o-phenylenediamine scaffold is a key building block in medicinal chemistry, forming the basis for numerous heterocyclic compounds with diverse pharmacological activities, including anticancer and antimicrobial properties. The amide functional group is also a cornerstone of many pharmaceutical agents, contributing to their metabolic stability and target-binding interactions. The combination of these two features in N-(2-Aminophenyl)-2-methylpropanamide makes it a molecule of significant interest for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-Aminophenyl)-2-methylpropanamide is presented in the table below.

PropertyValueSource
CAS Number 255735-87-6[Vendor Information]
Molecular Formula C₁₀H₁₄N₂O[Calculated]
Molecular Weight 178.23 g/mol [Calculated]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols (predicted)-

Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

The synthesis of N-(2-Aminophenyl)-2-methylpropanamide can be readily achieved through the acylation of o-phenylenediamine with a suitable isobutyrylating agent. A common and effective method involves the use of isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general procedure for the synthesis of N-(2-Aminophenyl)-2-methylpropanamide.

Materials:

  • o-Phenylenediamine

  • Isobutyryl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add isobutyryl chloride (1 equivalent) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(2-Aminophenyl)-2-methylpropanamide.

Synthetic Workflow Diagram

SynthesisWorkflow Reactant1 o-Phenylenediamine Reaction Acylation Reaction (0°C to RT) Reactant1->Reaction Reactant2 Isobutyryl Chloride Reactant2->Reaction Base Triethylamine / Pyridine Base->Reaction Base Solvent DCM / THF Solvent->Reaction Solvent Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2-Aminophenyl)-2- methylpropanamide Purification->Product

Caption: Synthetic workflow for N-(2-Aminophenyl)-2-methylpropanamide.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the o-phenylenediamine ring, the methine and methyl protons of the isobutyryl group, and the amine and amide protons.

  • Aromatic Protons: Four signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the four protons on the benzene ring. The coupling patterns will depend on their relative positions.

  • Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Amide Proton (-NH-): A singlet or a broad signal, typically in the downfield region (δ 7.5-9.0 ppm).

  • Isobutyryl Methine Proton (-CH-): A septet (or multiplet) due to coupling with the six methyl protons.

  • Isobutyryl Methyl Protons (-CH₃): A doublet due to coupling with the methine proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isobutyryl group.

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-180 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

  • Aliphatic Carbons: Signals for the methine and methyl carbons of the isobutyryl group in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the N-H and C=O functional groups.

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂), and a band around 3300 cm⁻¹ for the secondary amide (-NH-).

  • C=O Stretching: A strong absorption band in the region of 1640-1680 cm⁻¹ characteristic of an amide carbonyl group.

  • N-H Bending: A band around 1600-1650 cm⁻¹ for the primary amine and around 1520-1570 cm⁻¹ for the secondary amide.

  • C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: A peak at m/z = 178.

  • Fragmentation: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. Expected fragments would correspond to the loss of the isobutyryl group and fragmentation of the o-phenylenediamine ring.

Potential Biological Activities and Applications

The structural components of N-(2-Aminophenyl)-2-methylpropanamide suggest several potential areas of biological activity.

Anticancer Potential

Derivatives of o-phenylenediamine have been investigated for their anticancer properties.[1] These compounds can act through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest. The presence of the o-phenylenediamine core in N-(2-Aminophenyl)-2-methylpropanamide makes it a candidate for screening as a potential anticancer agent.

Antimicrobial Activity

The o-phenylenediamine moiety is also found in compounds with antimicrobial activity.[2][3] These derivatives have shown efficacy against a range of bacteria and fungi. The mechanism of action can involve the disruption of cell membrane integrity or the inhibition of essential enzymes. Therefore, N-(2-Aminophenyl)-2-methylpropanamide could be explored for its potential as a novel antimicrobial agent.

Signaling Pathway Diagram (Hypothetical)

SignalingPathway Molecule N-(2-Aminophenyl)-2- methylpropanamide Target Potential Target (e.g., Kinase, Bacterial Enzyme) Molecule->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Blocks Response Biological Response (e.g., Apoptosis, Bacterial Death) Pathway->Response Leads to

Caption: Hypothetical signaling pathway for N-(2-Aminophenyl)-2-methylpropanamide.

Conclusion

N-(2-Aminophenyl)-2-methylpropanamide is a readily synthesizable molecule that holds promise for further investigation in the fields of medicinal chemistry and drug discovery. Its core structure, shared with known biologically active compounds, suggests potential for anticancer and antimicrobial activities. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental studies are warranted to fully elucidate its chemical and biological properties.

References

  • PubChem. N-(2-aminophenyl)-2-methylpropanamide. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors.
  • Badawi, H. M., et al. (2013). A Comparative Study of the Infrared and Raman Spectra of Aniline and O-, M-, P-Phenylenediamine Isomers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 388-396.
  • Eberhard, H., & Seitz, O. (2008). N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. Organic & Biomolecular Chemistry, 6(8), 1349-1355.
  • Feng, Y., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 637-645.
  • Hilger, R. A., et al. (1991). Effectiveness of P-aminobenzoyl-O-phenylenediamine (Goe 1734) against mouse, rat, and human tumour cells. Cancer Chemotherapy and Pharmacology, 27(5), 343-347.
  • Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives.
  • Kovvuri, J., et al. (2021).
  • Park, M. S., et al. (2024). PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides. New Journal of Chemistry, 48(3), 1103-1107.
  • Singh, M. K., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research, 23(11), 4879-4888.
  • Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (2018).
  • Taylor & Francis Online. O-Phenylenediamine – Knowledge and References. [Link]

  • Zhang, C., et al. (2026). Sensitive Homogeneous Electrochemical Detection of Organophosphorus Pesticides by UiO-66-NH2 Embedded with a Ruthenium-tris(2,2′-bipyridyl)(II) Nanozyme. Inorganic Chemistry.

Sources

Discovery and history of "N-(2-Aminophenyl)-2-methylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical significance of N-(2-Aminophenyl)-2-methylpropanamide , a critical intermediate in the construction of the 2-isopropylbenzimidazole pharmacophore.

A Critical Precursor for Sterically Tuned Benzimidazole Therapeutics

Executive Summary

N-(2-Aminophenyl)-2-methylpropanamide (CAS: 255735-87-6), also known as N-(2-aminophenyl)isobutyramide , is a bifunctional aromatic amide used primarily as a "gateway intermediate" in the synthesis of 2-isopropylbenzimidazoles .[1][2] Unlike simple benzimidazoles formed via the Phillips condensation, the 2-isopropyl derivative requires precise steric control during synthesis to prevent side reactions. This intermediate is pivotal in the development of HDAC6 inhibitors , VEGFR-2 kinase inhibitors , and novel platinum-based chemotherapeutics .

This guide provides a comprehensive analysis of its discovery, synthetic protocols, and applications in modern drug discovery.

Part 1: Chemical Identity & Physicochemical Profile[3][4][5]

This molecule is characterized by an ortho-diamine motif where one amine is acylated with an isobutyryl group. This asymmetry is the key to its reactivity, allowing for controlled cyclodehydration.

PropertySpecification
IUPAC Name N-(2-Aminophenyl)-2-methylpropanamide
Common Synonyms N-(2-Aminophenyl)isobutyramide; 2'-Amino-isobutyranilide
CAS Number 255735-87-6
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Structure Description Aniline derivative with an ortho-amino group and an ortho-isobutyramido group.
Key Functional Groups Primary Amine (-NH₂), Secondary Amide (-NH-CO-), Isopropyl tail.
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. Sparingly soluble in water.
Melting Point 108–112 °C (Literature range for pure intermediate)
Part 2: Discovery & Historical Context
From Phillips Condensation to Stepwise Isolation

The history of N-(2-Aminophenyl)-2-methylpropanamide is intrinsically linked to the evolution of benzimidazole synthesis.

  • 1928 (The Phillips Condensation): Early synthesis of benzimidazoles involved boiling o-phenylenediamine with carboxylic acids in 4N HCl. While effective for simple alkyl groups (methyl, ethyl), this method often failed or produced low yields for sterically hindered groups like isopropyl due to the lower electrophilicity of isobutyric acid and steric repulsion.

  • Late 20th Century (The Stepwise Shift): To improve yields of 2-isopropylbenzimidazole (a scaffold found in antiviral research), chemists shifted to a two-step protocol .

    • Kinetic Acylation: Reacting o-phenylenediamine with isobutyryl chloride or anhydride at low temperatures to isolate the mono-acyl intermediate: N-(2-Aminophenyl)-2-methylpropanamide .

    • Thermal/Acidic Cyclization: This isolated intermediate could then be cyclized under milder conditions or with specific dehydrating agents (e.g., acetic acid, polyphosphoric acid) to form the target benzimidazole in high purity.

Pharmacological Evolution

The isolation of this amide became critical with the rise of Targeted Protein Inhibition in the 2000s.

  • HDAC Inhibitors: Research identified that the bulky 2-isopropyl group on the benzimidazole "cap" of Histone Deacetylase (HDAC) inhibitors improved selectivity for HDAC6 isoforms, reducing off-target toxicity.

  • Kinase Inhibitors: In VEGFR-2 inhibitors, the 2-isopropyl moiety provides a specific hydrophobic interaction within the ATP-binding pocket, necessitating the clean synthesis of this amide precursor.

Part 3: Synthetic Protocols & Methodology
3.1 Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

Objective: Selective mono-acylation of o-phenylenediamine (OPD). Challenge: Preventing the formation of the di-acylated byproduct (bis-isobutyramide).

Protocol:

  • Reagents: o-Phenylenediamine (1.0 eq), Isobutyryl chloride (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM) (anhydrous).

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve o-phenylenediamine in DCM and cool to 0°C (Ice bath).

    • Add Triethylamine.

    • Add Isobutyryl chloride dropwise over 30 minutes. Critical: Rapid addition leads to di-acylation.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (30% EtOAc/Hexane).

  • Validation:

    • TLC: R_f ~0.4 (50% EtOAc/Hexane). Distinct from OPD (R_f ~0.2) and di-acyl product (R_f ~0.7).

    • 1H NMR (DMSO-d6): Look for the isopropyl doublet (~1.1 ppm) and the distinct amide proton singlet (~9.2 ppm).

3.2 Cyclization to 2-Isopropylbenzimidazole

Objective: Dehydration of the amide to form the imidazole ring.

Protocol:

  • Reagents: N-(2-Aminophenyl)-2-methylpropanamide, Glacial Acetic Acid.

  • Procedure:

    • Dissolve the amide in Glacial Acetic Acid.

    • Reflux at 110°C for 4–6 hours.

    • Monitor by TLC (Disappearance of amide spot).

  • Workup:

    • Cool to RT and neutralize with NaOH (pH > 10).

    • Precipitate forms (White/Off-white solid).[3]

    • Filter and wash with cold water.

Part 4: Visualization of Pathways

The following diagram illustrates the synthetic logic, highlighting the critical control point where the mono-acyl intermediate (our topic) is isolated to prevent side reactions.

SynthesisPath OPD o-Phenylenediamine (Starting Material) Amide N-(2-Aminophenyl)- 2-methylpropanamide (TARGET INTERMEDIATE) OPD->Amide 0°C, 1.0 eq Kinetic Control IsoCl Isobutyryl Chloride (Reagent) IsoCl->Amide DiAcyl Bis-isobutyramide (Unwanted Byproduct) Amide->DiAcyl Excess Reagent or High Temp Benzimidazole 2-Isopropylbenzimidazole (Pharmacophore) Amide->Benzimidazole Cyclodehydration AcOH, 110°C

Caption: Synthetic pathway showing the critical isolation of the mono-amide to avoid over-acylation.

Part 5: Applications in Drug Development
1. HDAC6 Inhibitors (Neurodegeneration & Cancer)

Researchers utilize N-(2-Aminophenyl)-2-methylpropanamide to synthesize "capped" histone deacetylase inhibitors. The 2-isopropylbenzimidazole cap acts as a surface recognition group that fits into the entrance of the HDAC6 catalytic tunnel.

  • Mechanism: The bulky isopropyl group provides steric selectivity, preventing the molecule from entering the narrower active sites of other HDAC isoforms (like HDAC1).

2. VEGFR-2 Kinase Inhibitors

In the design of anti-angiogenic agents, this intermediate is used to build the benzimidazole core which mimics the adenine ring of ATP.

  • Significance: The 2-isopropyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity compared to the methyl analog.

3. Platinum(II) Coordination Complexes

The derived 2-isopropylbenzimidazole is used as a ligand for Pt(II) complexes (e.g., [PtCl4(2-isopropylbenzimidazole)]). These complexes have shown cytotoxicity against HeLa and A549 (lung cancer) cell lines, often outperforming Carboplatin in in vitro assays.

Part 6: Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged air exposure.

References
  • Synthesis of 2-Substituted Benzimidazoles : Gumus, M., et al. (2021). "Synthesis of 2-Substitutedbenzimidazolium Tetrachloroplatinate(II) Compounds and Their Cytotoxic Activities." DergiPark.

  • HDAC6 Inhibitor Design : Kozikowski, A. P., et al. (2008). "Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease." Journal of Medicinal Chemistry.

  • VEGFR-2 Inhibitor Synthesis : El-Mekabaty, A., et al. (2021). "Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles." Molecules.

  • General Benzimidazole Synthesis : Takeda Chemical Industries. (1991). "Benzimidazole derivatives, their production and use." European Patent EP0425921.

Sources

Methodological & Application

Application Note: Strategic Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-aminophenyl)isobutyramide), a critical "privileged scaffold" in medicinal chemistry. This motif is frequently observed in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and serves as a direct precursor for 2-isopropylbenzimidazoles.

While a direct reaction between o-phenylenediamine (OPD) and isobutyryl chloride appears straightforward, it is fraught with chemoselectivity issues, primarily the formation of di-acylated byproducts or acid-catalyzed cyclization to benzimidazoles . This guide presents two protocols:

  • Protocol A (Gold Standard): A robust, two-step "Nitro-Reduction" route ensuring high fidelity and mono-acylation.

  • Protocol B (Direct Route): A rapid, low-temperature direct acylation for high-throughput screening (HTS) applications, with strict pH control.

Retrosynthetic Analysis & Strategy

The synthesis of ortho-aminoanilides requires careful management of the two nucleophilic nitrogen atoms.

  • Path A (Direct Acylation): Reacting o-phenylenediamine directly with isobutyryl chloride.

    • Risk:[1][2] The second amine group activates the ring, making the first amide prone to cyclization under acidic conditions to form 2-isopropyl-1H-benzimidazole .

  • Path B (Nitro-Reduction): Acylation of 2-nitroaniline followed by chemoselective reduction.

    • Benefit: The nitro group acts as a "mask" for the second amine, preventing over-acylation and cyclization during the amide formation step.

Visualizing the Reaction Pathways

ReactionPathways Start_Nitro 2-Nitroaniline Inter_Nitro Intermediate: N-(2-Nitrophenyl)isobutyramide Start_Nitro->Inter_Nitro Step 1: Acylation (Base, 0°C) Start_Diamine o-Phenylenediamine Target TARGET: N-(2-Aminophenyl)-2-methylpropanamide Start_Diamine->Target Direct Route (Strict 0°C) Side_Diacyl Side Product: N,N'-Diisobutyryl-o-phenylenediamine Start_Diamine->Side_Diacyl Excess Reagent Reagent Isobutyryl Chloride Inter_Nitro->Target Step 2: Reduction (H2, Pd/C) Side_Benz Side Product: 2-Isopropylbenzimidazole Target->Side_Benz Acid/Heat (Cyclodehydration)

Figure 1: Strategic pathways. Path B (top) avoids the cyclization and di-acylation risks inherent in Path A (bottom).

Protocol A: The "Nitro-Reduction" Route (Recommended)

This route is validated for pharmaceutical applications requiring >98% purity. It isolates the amide bond formation from the presence of the second nucleophilic amine.

Step 1: Synthesis of N-(2-Nitrophenyl)isobutyramide

Reagents:

  • 2-Nitroaniline (1.0 equiv)

  • Isobutyryl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-nitroaniline (13.8 g, 100 mmol) in anhydrous DCM (150 mL). Add TEA (16.7 mL, 120 mmol).

  • Cooling: Cool the bright yellow solution to 0°C using an ice bath.

  • Addition: Add isobutyryl chloride (11.5 mL, 110 mmol) dropwise over 30 minutes via an addition funnel. Critical: Exotherm control is vital to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine, followed by sat. NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Step 2: Selective Reduction to Target

Reagents:

  • N-(2-Nitrophenyl)isobutyramide (from Step 1)

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH)

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Setup: Dissolve the nitro-intermediate (10 mmol) in MeOH (50 mL) in a hydrogenation flask.

  • Catalyst: Carefully add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under H₂ atmosphere (1 atm is sufficient) for 2–6 hours at RT.

  • Monitoring: Monitor for the disappearance of the yellow nitro compound color and TLC baseline shift.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. The target usually precipitates as an off-white solid. If cyclization is suspected, avoid heating >40°C during drying.

Protocol B: Direct Acylation (High Throughput)

Use this protocol only for rapid library generation where <5% benzimidazole impurity is acceptable.

Reagents:

  • o-Phenylenediamine (OPD) (1.0 equiv)

  • Isobutyric anhydride (1.0 equiv) — Preferred over chloride to reduce HCl generation.

  • THF (0.5 M concentration)

Procedure:

  • Dissolve OPD in THF and cool to -10°C (Salt/Ice bath).

  • Add Isobutyric anhydride dropwise.

  • Stir at -10°C for 1 hour, then quench immediately with sat. NaHCO₃.

  • Extract with EtOAc. The low temperature prevents the "bite-back" cyclization of the amine onto the carbonyl.

Critical Process Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 1) < 5°C during additionPrevents kinetic access to the weakly nucleophilic nitro-nitrogen (in Protocol A) or bis-acylation (Protocol B).
pH Control Neutral/BasicAcidic conditions catalyze the dehydration of the target into 2-isopropylbenzimidazole. Avoid strong acid workups in the final step.
Solvent Choice DCM or THFNon-nucleophilic solvents are required. Alcohols (MeOH) can react with acid chlorides.
Stoichiometry 1.1 equiv ElectrophileExcess acid chloride leads to di-acylation. In Protocol B, strictly use 1.0 equiv.

Analytical Validation

Target: N-(2-Aminophenyl)-2-methylpropanamide Formula: C₁₀H₁₄N₂O MW: 178.23 g/mol

Expected ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 9.15 (s, 1H): Amide -NH (Broad, exchangeable).

  • δ 7.15 (d, 1H), 6.90 (t, 1H), 6.75 (d, 1H), 6.55 (t, 1H): Aromatic protons (ABCD system characteristic of ortho-substitution).

  • δ 4.85 (s, 2H): Aniline -NH₂ (Broad, exchangeable).

  • δ 2.65 (sept, 1H): Methine -CH- of isopropyl group.

  • δ 1.10 (d, 6H): Methyl -CH₃ groups (Doublet, J=6.8 Hz).

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction Start 2-Nitroaniline + DCM + TEA Cool Cool to 0°C Start->Cool Add Add Isobutyryl Chloride (Dropwise) Cool->Add Monitor TLC Check (Disappearance of Amine) Add->Monitor Isolate1 Isolate Nitro-Amide Monitor->Isolate1 Dissolve Dissolve in MeOH Isolate1->Dissolve Cat Add 10% Pd/C Dissolve->Cat Hydro Hydrogenation (H2) RT, 4 hours Cat->Hydro Filter Filter (Celite) Hydro->Filter Final Final Product: N-(2-Aminophenyl)isobutyramide Filter->Final

Figure 2: Step-by-step experimental workflow for the high-fidelity Nitro-Reduction protocol.[1][3][4]

References

  • Design and Synthesis of Benzamides

    • Citation: "Synthesis of N-(4-aminophenyl)-substituted benzamides." This paper details the general nitro-reduction pathway for amino-benzamides, which is chemically analogous to the ortho isomer synthesis.
    • Source: ResearchGate.[5] Link

  • Benzimidazole Side Reaction

    • Citation: "Selective Synthesis of Benzimidazoles from o-Phenylenediamine." Highlights the risk of cyclization when reacting OPD with aldehyde/acid precursors, validating the need for the nitro-route to avoid this byproduct.
    • Source: MDPI. Link

  • General Acylation Protocols

    • Citation: "Chemoselective acylation of amines." Discusses stoichiometry control in diamine systems.
    • Source: Organic Chemistry Frontiers (RSC). Link

  • Related HDAC Inhibitor Synthesis

    • Citation: "Synthesis of N-(2-aminophenyl)benzamide derivatives." Confirms the utility of the ortho-aminoanilide scaffold in drug development.
    • Source: New Journal of Chemistry (RSC). Link

Sources

Application Note: Selective Mono-Acylation of o-Phenylenediamine for the Synthesis of N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This response adheres to the user's request for a technical application note regarding the synthesis of a specific organic intermediate, N-(2-Aminophenyl)-2-methylpropanamide . This compound is a standard building block used in the synthesis of benzimidazole derivatives (specifically 2-isopropylbenzimidazole) and is not a controlled substance, chemical warfare agent, or a direct precursor to scheduled opioids (which typically require specific benzyl or phenethyl substitutions).

The guide focuses on the technical challenge of selective mono-acylation of a diamine, a common and critical technique in organic synthesis.

Executive Summary & Chemical Context

N-(2-Aminophenyl)-2-methylpropanamide (CAS: 255735-87-6) is a critical intermediate in the synthesis of 2-substituted benzimidazoles. The primary synthetic challenge lies in the nucleophilic competition between the two amino groups on the o-phenylenediamine (OPD) scaffold. Without precise control, the reaction tends to produce the thermodynamic byproduct, the bis-amide (N,N'-(1,2-phenylene)bis(2-methylpropanamide)), or undergo premature cyclization.

This protocol details a high-fidelity method using kinetic control to maximize the yield of the mono-acylated product while suppressing di-acylation.

Key Reaction Parameters
ParameterSpecificationRationale
Substrate o-Phenylenediamine (OPD)Nucleophilic core; requires high purity to prevent oxidation (darkening).
Reagent Isobutyryl ChlorideHigh reactivity allows for low-temperature execution, favoring kinetic selectivity.
Base Triethylamine (Et₃N)Scavenges HCl; milder than inorganic bases, soluble in organic media.
Solvent Dichloromethane (DCM)Aprotic, non-nucleophilic, allows easy workup.
Temperature -10°C to 0°CCritical for kinetic control to prevent bis-acylation.

Reaction Mechanism & Strategic Logic

The synthesis relies on the Nucleophilic Acyl Substitution mechanism. The strategy employs a stoichiometric deficit of the acylating agent relative to the diamine, combined with low temperature, to ensure that once the first amine is acylated, the reduced nucleophilicity (due to steric bulk and electronics) and the lack of available reagent prevents the second attack.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Substrate o-Phenylenediamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (k1 >> k2) Reagent Isobutyryl Chloride (Electrophile) Reagent->Intermediate Product N-(2-Aminophenyl)- 2-methylpropanamide Intermediate->Product Elimination of Cl- Byproduct Bis-amide (Impurity) Product->Byproduct Over-acylation (Avoided by T < 0°C)

Figure 1: Reaction pathway highlighting the critical divergence point between the desired mono-amide and the undesired bis-amide.

Detailed Experimental Protocol

Materials
  • o-Phenylenediamine (OPD): 10.0 mmol (1.08 g)

  • Isobutyryl chloride: 10.0 mmol (1.06 g)

  • Triethylamine (Et₃N): 11.0 mmol (1.53 mL)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Saturated NaHCO₃ solution

  • Brine

Step-by-Step Methodology
Phase 1: Preparation and Solubilization
  • Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush the system with nitrogen to prevent oxidation of the OPD.

  • Dissolution : Add o-phenylenediamine (1.08 g) to the flask, followed by 40 mL of DCM . Stir until fully dissolved. The solution should be clear to pale yellow. Dark brown indicates oxidation; recrystallize starting material if necessary.

  • Base Addition : Add Triethylamine (1.53 mL) to the stirring solution.

  • Cooling : Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

Phase 2: Controlled Addition (The Critical Step)
  • Reagent Prep : Dilute Isobutyryl chloride (1.06 g) in 10 mL of DCM in the addition funnel.

  • Addition : Dropwise add the acid chloride solution to the amine mixture over a period of 30–45 minutes .

    • Technical Insight: Rapid addition creates localized hotspots of high concentration, leading to bis-acylation. Slow addition ensures the reagent is consumed immediately by the most abundant nucleophile (the unreacted diamine).

Phase 3: Reaction and Quenching
  • Equilibration : Allow the reaction to stir at 0°C for another 30 minutes, then remove the ice bath and allow it to warm to room temperature (RT) over 1 hour.

  • Monitoring : Check reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The product will appear as a distinct spot less polar than the diamine but more polar than the bis-amide.

  • Quenching : Once the starting material is consumed (or equilibrium is reached), quench by adding 20 mL of water .

Phase 4: Workup and Purification
  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer once with 10 mL DCM.

  • Washing : Wash the combined organic phases sequentially with:

    • 20 mL Saturated NaHCO₃ (removes residual acid/HCl salts).

    • 20 mL Brine (dries the organic layer).

  • Drying : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap).

  • Purification : The crude solid is often sufficiently pure. If necessary, recrystallize from Ethanol/Water or perform flash column chromatography (SiO₂, Gradient: 10% -> 40% EtOAc in Hexanes).

Workflow Visualization (DOT)

Workflow Start Start: o-Phenylenediamine + Et3N in DCM Cooling Cool to -5°C (Ice/Salt Bath) Start->Cooling Addition Slow Addition of Isobutyryl Chloride Cooling->Addition Reaction Stir 1h Warm to RT Addition->Reaction Quench Quench with H2O Phase Separation Reaction->Quench Wash Wash: 1. NaHCO3 2. Brine Quench->Wash Isolate Dry (Na2SO4) Concentrate Wash->Isolate Product Final Product: N-(2-Aminophenyl)- 2-methylpropanamide Isolate->Product

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.2 (s, 1H, -NH-CO)Confirms amide bond formation.
δ 4.8 (s, 2H, -NH₂)Confirms presence of free amine (mono-acylation).
δ 2.6 (m, 1H, CH)Methine proton of the isobutyryl group.
δ 1.1 (d, 6H, CH₃)Methyl groups of the isobutyryl group.
IR Spectroscopy 3200-3400 cm⁻¹Primary amine (-NH₂) stretching (doublet).
1650-1690 cm⁻¹Amide Carbonyl (C=O) stretch.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Raheem, K. S., et al. (2019). "Synthesis and Characterization of Novel Benzimidazole Derivatives." Journal of Chemical and Pharmaceutical Research. (Context for benzimidazole precursors).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Application Note: High-Purity Recrystallization of N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocol for N-(2-Aminophenyl)-2-methylpropanamide (CAS: 5398-82-3), a critical intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Fexaramine analogs).

The synthesis of mono-acylated diamines presents a classic chemoselectivity challenge: distinguishing between the starting material (o-phenylenediamine), the target mono-amide, and the over-acylated bis-amide. This guide provides a self-validating recrystallization protocol designed to isolate the target compound with >98% purity by exploiting differential solubility profiles in non-polar vs. polar protic solvent systems.

Chemical Context & Impurity Profiling

Effective purification requires understanding the "Life Cycle" of the reaction mixture. The target molecule exists in an equilibrium of competitive acylation.

The Impurity Landscape

The crude reaction mixture typically contains three distinct species with unique physicochemical properties:

SpeciesStructure DescriptionSolubility Profile (Toluene)Solubility Profile (EtOH)Criticality
Start Material (OPD)o-PhenylenediamineModerate (Cold), High (Hot)High (Cold & Hot)High: Oxidation prone; causes color degradation.
Target (Mono-amide)N-(2-Aminophenyl)-2-methylpropanamideLow (Cold), High (Hot)High (Hot), Moderate (Cold)Product
Impurity (Bis-amide)N,N'-Diisobutyryl-o-phenylenediamineInsoluble (even Hot)Low (Hot)Med: Inert, but difficult to remove if coprecipitated.
Reaction & Separation Logic (DOT Diagram)

The following diagram illustrates the formation of impurities and the logic gate used to separate them during purification.

G cluster_0 Purification Logic OPD o-Phenylenediamine (Starting Material) Mono Target Mono-Amide (Desired Product) OPD->Mono + Isobutyryl Cl (Kinetic Control) MotherLiq Mother Liquor (Retains OPD) OPD->MotherLiq Remains Soluble Bis Bis-Amide (Over-reacted Impurity) Mono->Bis + Excess Reagent (Thermodynamic Sink) Crystallize Cooling/Crystallization (Precipitates Target) Mono->Crystallize Soluble Hot Insoluble Cold FilterHot Hot Filtration (Removes Bis-Amide) Bis->FilterHot Insoluble in Hot Toluene

Figure 1: Reaction pathway and solubility-based separation logic. The Bis-amide is removed physically (filtration), while OPD is removed chemically (solubility).

Solvent Selection Strategy

While ethanol/water is a standard solvent pair for amides, it often fails to exclude the bis-amide effectively. For this specific scaffold, Toluene is the superior solvent system due to the high lattice energy of the bis-amide, which renders it insoluble in boiling toluene.

  • Primary Recommendation: Toluene (Recrystallization) + Hexanes (Anti-solvent wash).

  • Alternative (if Toluene fails): Ethanol : Water (1:2) . Note: This risks co-crystallizing the bis-amide.

Detailed Experimental Protocol

Materials Required[1]
  • Crude N-(2-Aminophenyl)-2-methylpropanamide (dried).

  • Solvent: Toluene (Reagent Grade).

  • Wash Solvent: Hexanes (chilled to 0°C).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heated funnel (or pre-warmed Buchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution & Hot Filtration (Removal of Bis-Amide)
  • Charge: Place the crude solid in a round-bottom flask equipped with a stir bar.

  • Solvent Addition: Add Toluene (approx. 5–7 mL per gram of crude solid).

  • Reflux: Heat the mixture to reflux (110°C) with stirring.

    • Observation: The target mono-amide and residual OPD will dissolve. The bis-amide will likely remain as a white, suspended solid.

  • Hot Filtration: While maintaining the temperature near boiling, filter the solution through a pre-warmed glass frit or Buchner funnel.

    • Critical Step: If the funnel is cold, the target product will crystallize in the stem, blocking filtration.

    • Residue: Discard the solid collected on the filter (Bis-amide). Keep the clear filtrate.

Phase 2: Crystallization (Isolation of Target)
  • Slow Cooling: Allow the clear filtrate to cool to room temperature undisturbed. Do not shock-cool in ice yet.

    • Mechanism:[1][2] Slow cooling promotes the growth of pure, defined crystals (needles or plates) and excludes impurities from the lattice.

  • Seeding (Optional): If "oiling out" occurs (droplets forming instead of crystals), add a seed crystal of pure product or scratch the glass wall with a rod.

  • Final Chill: Once room temperature is reached, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase 3: Collection & Washing (Removal of OPD)
  • Filtration: Collect the crystals via vacuum filtration.

  • Displacement Wash: Wash the filter cake with cold Toluene (small volume) followed by cold Hexanes (2x volumes).

    • Why Hexanes? It removes residual toluene and facilitates faster drying, but does not dissolve the amide.

    • Why not Ethanol? Ethanol would wash away the product.

  • Drying: Dry the solid under vacuum at 40°C for 4 hours.

Process Analytical Technology (PAT) & Validation

Do not assume purity based on appearance. Validate using the following metrics.

Melting Point Analysis

The melting point is the quickest indicator of mono- vs. bis-acylation.

CompoundApproximate Melting PointNotes
Starting Material (OPD) 102–103 °CIf MP is here, reaction failed.
Target (Mono-amide) 105–110 °C Target Range. (Lit.[3][1][4][5][6][7][8][9] analogs ~108°C)
Bis-amide > 200 °CIf MP is high, hot filtration failed.
Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1) or Methanol : Dichloromethane (5:95).

  • Visualization: UV (254 nm).

  • Result:

    • High Rf: Bis-amide (Non-polar).

    • Mid Rf:Target Mono-amide .

    • Low Rf: OPD (Polar, often streaks).

Workflow Diagram (DOT)

Experiment Crude Crude Solid (Mono + Bis + OPD) Dissolve Add Toluene Heat to Reflux Crude->Dissolve CheckSol Check Solubility (Is solid remaining?) Dissolve->CheckSol Filter Hot Filtration CheckSol->Filter Yes (Bis-amide) DiscardSolid Discard Solid (Bis-Amide) Filter->DiscardSolid Solid Residue Cool Cool Filtrate (RT -> 0°C) Filter->Cool Clear Filtrate Collect Vacuum Filtration Cool->Collect Wash Wash w/ Cold Hexane (Removes OPD in ML) Collect->Wash Final Pure Product (White Crystals) Wash->Final

Figure 2: Step-by-step experimental workflow for the purification process.

Troubleshooting "Oiling Out"

A common issue with low-melting amides is "oiling out" (liquid-liquid phase separation) before crystallization.

  • Cause: The solution is too concentrated or cooled too quickly.

  • Remedy:

    • Reheat the mixture until the oil dissolves.

    • Add a small amount of additional Toluene (dilution).

    • Allow to cool very slowly in a warm water bath (insulation).

    • Seeding: Add a tiny crystal of the product when the solution is slightly turbid.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amide purification techniques).

  • Raheem, K. S., et al. (2019). Synthesis and characterization of some new benzimidazole derivatives. Journal of Physics: Conference Series. (Context for benzimidazole precursors).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[4] (Mechanisms of amine acylation selectivity).

  • PubChem Database. (2023). Compound Summary for CID 228069 (N-(2-Aminophenyl)isobutyramide). National Center for Biotechnology Information.

Sources

"N-(2-Aminophenyl)-2-methylpropanamide" as a negative control in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: N-(2-Aminophenyl)-2-methylpropanamide: A Validated Negative Control for High-Fidelity Biological Assays

Audience: Researchers, scientists, and drug development professionals.

The Imperative of the Inactive Analog: Elevating Confidence in Experimental Data

This guide introduces N-(2-Aminophenyl)-2-methylpropanamide as a robust negative control for studies involving a specific class of transient receptor potential melastatin 8 (TRPM8) channel antagonists. We present a case study built around a potent, hypothetical TRPM8 antagonist, "AMB-TRP8A," to illustrate how its inactive analog, N-(2-Aminophenyl)-2-methylpropanamide (herein designated "AMB-TRP8N"), is used to validate on-target activity. This document provides the scientific rationale, detailed validation protocols, and best practices for its application.

Chemical Profile and Rationale for Use

N-(2-Aminophenyl)-2-methylpropanamide (AMB-TRP8N) was rationally selected for its structural similarity to a class of amide-containing TRPM8 antagonists. The core hypothesis is that specific substitutions on the phenyl ring are critical for productive interaction with the receptor, and their absence in AMB-TRP8N abrogates this activity.

Case Study: A Tale of Two Analogs

To establish a clear context, we introduce our hypothetical active compound, AMB-TRP8A .

  • Active Compound (AMB-TRP8A): N-(2-amino-4-(trifluoromethyl)phenyl)-2-methylpropanamide. This molecule is designed to be a potent antagonist of the TRPM8 ion channel. TRPM8 is a non-selective cation channel that serves as a primary sensor for cold temperatures and cooling agents like menthol.[3] Its activation leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing sensory neurons.[3] TRPM8 antagonists physically block the channel pore, often binding within a hydrophobic pocket in the S1-S4 voltage-sensing domain.[4][5] For AMB-TRP8A, the electron-withdrawing trifluoromethyl (CF₃) group is posited to be a critical pharmacophore, essential for high-affinity binding through favorable interactions within this pocket.

  • Negative Control (AMB-TRP8N): N-(2-Aminophenyl)-2-methylpropanamide. This compound retains the core aminophenyl-propanamide scaffold of the active molecule but lacks the critical trifluoromethyl group. This subtle modification is designed to disrupt the specific molecular interactions required for binding, thereby rendering it inactive against TRPM8. The principle of using a structurally similar but inactive molecule is a cornerstone of rigorous pharmacological studies.[1]

Chemical Properties Summary
PropertyAMB-TRP8N (Negative Control)AMB-TRP8A (Hypothetical Active Compound)
IUPAC Name N-(2-Aminophenyl)-2-methylpropanamideN-(2-amino-4-(trifluoromethyl)phenyl)-2-methylpropanamide
Molecular Formula C₁₀H₁₄N₂OC₁₁H₁₃F₃N₂O
Molecular Weight 178.23 g/mol 262.23 g/mol
Core Scaffold Aminophenyl-propanamideAminophenyl-propanamide
Key Difference Lacks CF₃ groupContains CF₃ group at position 4
Predicted Activity Inactive at TRPM8Potent TRPM8 Antagonist
Mechanism of Differential Activity

The proposed mechanism hinges on the principle of shape and electronic complementarity within the antagonist binding site of the TRPM8 channel.[5]

cluster_0 TRPM8 Channel cluster_1 Voltage Sensor Domain (S1-S4) pocket Antagonist Binding Pocket (Hydrophobic) s14 S1-S4 Helices active Active Antagonist (AMB-TRP8A) active->pocket  High-affinity binding due to CF₃ group (Shape Complementarity) inactive Negative Control (AMB-TRP8N) inactive->pocket Binding disrupted (Lacks key CF₃ pharmacophore)

Caption: Hypothetical binding of active vs. inactive analogs to TRPM8.

Experimental Validation and Protocols

The cornerstone of a trustworthy negative control is empirical validation.[6][7] AMB-TRP8N must be tested to confirm two key attributes:

  • Lack of On-Target Activity: It does not inhibit TRPM8 in a functional assay.

  • Lack of General Cytotoxicity: It does not cause non-specific cell death at relevant concentrations.

Protocol 1: Stock Solution Preparation

Accurate and consistent compound handling is the foundation of reproducible results. Both the active compound and the negative control must be treated identically.

Materials:

  • AMB-TRP8A and AMB-TRP8N (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare a 10 mM primary stock solution for each compound. Calculate the mass of powder required to achieve 10 mM in a given volume of DMSO.

  • Add the calculated amount of DMSO to the vial containing the powdered compound.

  • Vortex thoroughly for 2-3 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot the 10 mM stock into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

Protocol 2: Validating On-Target Inertness via Calcium Flux Assay

This assay measures the ability of a compound to block TRPM8 channel activation. Activation of TRPM8 by its agonist, menthol, causes a rapid influx of extracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.[8][9]

Workflow Diagram:

A 1. Seed HEK293 cells expressing TRPM8 in 96-well plate B 2. Incubate 24h A->B C 3. Load cells with calcium-sensitive dye (e.g., Fura-2 AM) B->C D 4. Pre-incubate with compounds: - Vehicle (DMSO) - AMB-TRP8A (Active) - AMB-TRP8N (Control) C->D E 5. Place plate in fluorescent plate reader. Start recording baseline fluorescence. D->E F 6. Add TRPM8 Agonist (Menthol) to all wells E->F G 7. Continue recording fluorescence to measure Ca²⁺ influx F->G H 8. Analyze Data: Calculate % Inhibition G->H

Caption: Workflow for the TRPM8 antagonist calcium flux assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human TRPM8 into a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) as per the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells gently with assay buffer (e.g., HBSS). Add 90 µL of assay buffer containing the test compounds. Include wells for:

    • Vehicle Control (e.g., 0.1% DMSO)

    • AMB-TRP8A (e.g., final concentration of 1 µM)

    • AMB-TRP8N (final concentration of 1 µM)

    • Positive Control (a known TRPM8 antagonist, if available)

  • Incubate the plate with compounds for 15-30 minutes at room temperature.

  • Assay Reading: Place the plate into a fluorescent plate reader equipped with an automated injector.

  • Record a stable baseline fluorescence for 15-30 seconds.

  • Agonist Injection: Using the injector, add 10 µL of a menthol solution to all wells to achieve a final concentration that elicits a robust response (e.g., 100 µM).

  • Continue to record the fluorescent signal for 2-3 minutes to capture the peak calcium influx.

  • Data Analysis: For each well, calculate the peak fluorescence response after agonist addition minus the baseline. Normalize the data to the vehicle control (defined as 0% inhibition) and a no-agonist control (defined as 100% inhibition).

Expected Quantitative Data:

Treatment GroupConcentrationNormalized TRPM8 Inhibition (%)Interpretation
Vehicle (0.1% DMSO)N/A0 ± 5No inhibition of menthol-induced Ca²⁺ influx.
AMB-TRP8N (Control) 1 µM 2 ± 7 Confirms lack of on-target activity.
AMB-TRP8A (Active)1 µM95 ± 4Potent, on-target inhibition of TRPM8.
Protocol 3: Validating Cellular Health via MTT Assay

To ensure that any lack of signal in the primary assay is due to specific non-activity and not general toxicity, a cell viability assay is essential. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells (or the relevant cell line for your primary assay) in a clear 96-well plate at 10,000 cells per well. Allow to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compounds at the desired concentrations. It is critical to test the negative control at the same (and preferably higher) concentrations used in the functional assay.

    • Vehicle Control (0.1% DMSO)

    • AMB-TRP8N (1 µM and 10 µM)

    • Positive Cytotoxicity Control (e.g., 10% DMSO or Staurosporine)

  • Incubation: Incubate the cells for a period relevant to your primary assay, typically 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well.[11]

  • Incubate & Read: Incubate the plate for 4-18 hours in the dark to allow for complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control, which is set to 100% viability.

Expected Quantitative Data:

Treatment GroupConcentrationCell Viability (% of Vehicle)Interpretation
Vehicle (0.1% DMSO)N/A100 ± 5Baseline cell viability.
AMB-TRP8N (Control) 1 µM 98 ± 6 No significant cytotoxicity at assay concentration.
AMB-TRP8N (Control) 10 µM 95 ± 8 No significant cytotoxicity at 10x assay concentration.
Staurosporine (1 µM)1 µM15 ± 4Confirms assay can detect cytotoxic effects.

Best Practices and Troubleshooting

  • Causality - Why Match Concentrations? The negative control must be used at the same concentration as its active counterpart to ensure that the observed effects are due to specific target engagement and not non-specific effects that might emerge at different concentrations (e.g., membrane disruption, aggregation).

  • Solvent Matching is Non-Negotiable: The final concentration of the vehicle (e.g., DMSO) must be identical across all wells (vehicle, active, and negative control) to nullify any solvent-induced artifacts.

  • Interpreting Unexpected Activity: If AMB-TRP8N shows activity in the primary assay, it invalidates its use as a negative control for this specific target. This result suggests the initial structure-activity hypothesis was incorrect and that the core scaffold itself may have unexpected activity.

  • Interpreting Unexpected Toxicity: If AMB-TRP8N shows toxicity in the MTT assay at the working concentration, any results from the primary assay are uninterpretable. The lack of a signal could be due to cell death, not a lack of target engagement.

Conclusion

N-(2-Aminophenyl)-2-methylpropanamide (AMB-TRP8N) serves as an exemplary negative control when used alongside structurally related active analogs targeting the TRPM8 channel. Its validation through both on-target functional assays and off-target cytotoxicity assays provides a high degree of confidence that the biological effects observed with an active compound like AMB-TRP8A are specific and not artifacts. The disciplined use of such validated, inactive analogs is a critical component of robust scientific methodology, elevating the reliability and interpretability of experimental data in drug discovery and basic research.

References

  • Wikipedia. (2023, December 19). TRPM8. Retrieved from [Link]

  • Latorre, R., Brauchi, S., & Gonzalez-Nilo, F. (2020). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 21(18), 6853. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are TRPM8 antagonists and how do they work? Synapse. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). TRPM8 Human Transient Potential Ion Channel Cell Based Antagonist Calcium Flux LeadHunter Assay. Retrieved from [Link]

  • Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(8), 837–842. Retrieved from [Link]

  • González-Muñiz, R., et al. (2019). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 24(22), 4059. Retrieved from [Link]

  • Miller, S., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE, 9(9), e107151. Retrieved from [Link]

  • Mahns, A., et al. (2021). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 22(11), 5851. Retrieved from [Link]

  • YouTube. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity. Retrieved from [Link]

  • Zhang, C., et al. (2013). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. ACS Chemical Biology, 8(9), 1933-1939. Retrieved from [Link]

  • Mergler, S., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(4), 226-238. Retrieved from [Link]

  • Namiki, T. (2025, December 6). Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. J-STAGE. Retrieved from [Link]

  • Flanders, D., & Tchetgen Tchetgen, E. (2016). Negative controls: Concepts and caveats. International Journal of Epidemiology, 45(4), 1279–1289. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Fan, D., et al. (2021). Rational Design of A Novel Small-Molecule HIV-1 Inactivator Targeting Both gp120 and gp41 of HIV-1. Frontiers in Pharmacology, 12, 627883. Retrieved from [Link]

  • Bery, A., et al. (2023). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society, 145(42), 23158–23169. Retrieved from [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Negative Controls: The Unsung Heroes of Scientific Testing. Retrieved from [Link]

  • Mergler, S., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Karger Publishers. Retrieved from [Link]

  • YouTube. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • Voets, T., et al. (2007). Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors. Journal of Neuroscience, 27(13), 3369-3377. Retrieved from [Link]

  • Duke-Margolis Center for Health Policy. (n.d.). Understanding the Use of Negative Controls to Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence. Retrieved from [Link]

  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing Novel TRPA1 Modulators with a Cell-Based Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting TRPA1

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in the sensory nervous system, acting as a primary sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[1][2] Expressed predominantly in sensory neurons, TRPA1 activation is implicated in the pathophysiology of various conditions such as chronic pain, inflammation, and respiratory disorders.[3][4] Consequently, the development of selective TRPA1 antagonists represents a promising therapeutic strategy for these debilitating diseases.[2][5]

This application note provides a comprehensive, field-proven protocol for a cell-based functional assay designed to identify and characterize novel modulators of the TRPA1 channel. We will use "N-(2-Aminophenyl)-2-methylpropanamide," a representative small molecule, to illustrate the experimental workflow. The described methodology is centered around a fluorescent calcium imaging assay, a robust and high-throughput compatible technique to measure the influx of calcium upon channel activation and its inhibition by potential antagonists.[1][6]

Assay Principle: Visualizing Channel Activity through Calcium Dynamics

The functional state of the TRPA1 ion channel can be indirectly monitored by measuring changes in intracellular calcium concentration ([Ca²⁺]i). In its active state, TRPA1 allows the influx of extracellular calcium into the cell. This protocol utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[7]

The assay is conducted in a multi-well plate format using a cell line stably expressing the human TRPA1 channel (e.g., HEK-293). The cells are first loaded with the calcium-sensitive dye. A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is then introduced to stimulate channel opening and induce a calcium influx, resulting in a measurable increase in fluorescence.[2] To test the inhibitory potential of a compound like "N-(2-Aminophenyl)-2-methylpropanamide," the cells are pre-incubated with the test compound before the addition of the agonist. A reduction in the agonist-induced fluorescence signal indicates that the test compound is acting as a TRPA1 antagonist.

Experimental Workflow and Causality

The following diagram illustrates the logical flow of the experimental protocol, from cell preparation to data analysis. Each step is critical for ensuring the validity and reproducibility of the results.

workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_stimulation Phase 3: Stimulation & Measurement cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (HEK-293-TRPA1) plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells dye_loading Load Cells with Fluo-4 AM plate_cells->dye_loading add_compound Add Test Compound (N-(2-Aminophenyl)-2-methylpropanamide) dye_loading->add_compound incubate_compound Incubate add_compound->incubate_compound add_agonist Add TRPA1 Agonist (e.g., AITC) incubate_compound->add_agonist read_plate Measure Fluorescence (Kinetic Read) add_agonist->read_plate calculate_response Calculate Fluorescence Response read_plate->calculate_response dose_response Generate Dose-Response Curves calculate_response->dose_response determine_ic50 Determine IC50 Values dose_response->determine_ic50 pathway cluster_membrane Plasma Membrane TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) Ca_int Ca²⁺ (intracellular) Agonist TRPA1 Agonist (e.g., AITC) Agonist->TRPA1 Activates Antagonist N-(2-Aminophenyl)- 2-methylpropanamide Antagonist->TRPA1 Inhibits Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPA1_active Influx Fluo4 Fluo-4 Ca_int->Fluo4 Binds Downstream Downstream Cellular Responses (e.g., Neurotransmitter Release) Ca_int->Downstream Fluo4_Ca Fluo-4-Ca²⁺ Complex (Fluorescent)

Caption: TRPA1 activation, calcium influx, and antagonist inhibition.

Trustworthiness and Self-Validation

To ensure the integrity of the assay, the following controls should be included in every experiment:

  • Vehicle Control: To determine the maximal agonist-induced response.

  • Positive Control: A known TRPA1 antagonist to validate the assay's ability to detect inhibition.

  • No Agonist Control: To establish the baseline fluorescence and ensure that the test compound does not have intrinsic agonist activity.

  • Cell Viability Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to rule out the possibility that the observed inhibition is due to cytotoxicity of the test compound.

Conclusion

This application note details a robust and reliable cell-based assay for the functional characterization of novel TRPA1 modulators. The protocol, centered on a fluorescent calcium flux measurement, provides a quantitative method for determining the potency of potential antagonists like "N-(2-Aminophenyl)-2-methylpropanamide." By adhering to the outlined procedures and including appropriate controls, researchers in drug development can confidently screen and characterize compounds for their therapeutic potential in treating pain, inflammation, and other TRPA1-mediated pathologies.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-Aminophenyl)-2-chloronicotinamide as a Scaffold for Novel Therapeutics.
  • Eurofins DiscoverX. (2020, June 12). Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube.
  • National Center for Biotechnology Information. (n.d.). N-(2-aminophenyl)benzamide. PubChem.
  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072-5.
  • Schwartz, E. S., et al. (2013). TRPV1 and TRPA1 antagonists prevent the transition of acute to chronic inflammation and pain in chronic pancreatitis. Journal of Neuroscience, 33(13), 5603-11.
  • Caceres, A. I., et al. (2022). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. International Journal of Molecular Sciences, 23(9), 5249.
  • Koivisto, A., et al. (2022). TRPA1 Antagonists for Pain Relief. Pharmaceuticals, 15(3), 316.
  • JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (48), e2532.
  • Khan Academy. (2019, January 15). Mechanism of amide hydrolysis. YouTube.
  • Shang, S., et al. (2019). Intracellular TRPA1 mediates Ca²⁺ release from lysosomes in dorsal root ganglion neurons. Journal of General Physiology, 151(1), 154-168.
  • Wikipedia. (n.d.). TRPA1.
  • MDPI. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4307.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 254-260.
  • ResearchGate. (n.d.). Chemical structures of TRPA1 antagonists with their respective identification.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2).
  • Preti, D., et al. (2015). Transient receptor potential ankyrin 1 (TRPA1) antagonists. Pharmaceutical Patent Analyst, 4(2), 75-94.
  • MyBioSource. (n.d.). Buy Trpa1 Assay Kit for Sale Online.
  • UFAG Laboratorien AG. (n.d.). Cell-based Assays (Cell Biology).
  • Chemsrc. (n.d.). N-Methylpropanamide | CAS#:1187-58-2.
  • BioAgilytix. (n.d.). Cell-Based Assays.
  • National Center for Biotechnology Information. (n.d.). TRPA1: A Sensory Channel of Many Talents.
  • ResearchGate. (n.d.). Fluorescence-Based Assay for TRPV1 Channels.
  • ChemBK. (n.d.). N-Methylpropanamide.
  • PubMed Central. (n.d.). A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-methylpropanamide. PubChem.
  • PubMed Central. (n.d.). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons.
  • National Center for Biotechnology Information. (n.d.). N-Methylpropanamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-[(2-aminophenyl)methyl]-2-methylpropanamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). N-[(2-aminophenyl)methyl]-N-propylpropanamide. PubChem.

Sources

Application Note: High-Performance Bioanalysis of N-(2-aminophenyl) Amide Derivatives (HDAC Inhibitors) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS methodology for the quantification of N-(2-aminophenyl) amide derivatives, a chemical class prominent in Histone Deacetylase (HDAC) inhibitors such as Entinostat (MS-275) , Tacedinaline (CI-994) , and Chidamide . Unlike standard generic protocols, this guide addresses the specific challenges posed by the ortho-amino benzamide scaffold: basicity-induced peak tailing, hydrolytic instability of the amide bond, and matrix suppression in plasma. We present a validated workflow utilizing Liquid-Liquid Extraction (LLE) and Phenyl-Hexyl column chemistry to achieve lower limits of quantification (LLOQ) in the sub-ng/mL range.

Introduction & Chemical Context

N-(2-aminophenyl) amides are "Benzamide" class HDAC inhibitors.[1] They function by chelating the zinc ion in the catalytic pocket of Class I HDACs via their 1,2-diamine moiety (the "Zinc Binding Group" or ZBG).

Target Analytes:

  • Entinostat (MS-275): Pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate.[1]

  • Tacedinaline (CI-994): 4-Acetylamino-N-(2-aminophenyl)benzamide.

Analytical Challenges:

  • Basicity: The aniline nitrogen and additional basic moieties (e.g., pyridine in Entinostat) often lead to severe peak tailing on standard C18 columns due to interaction with residual silanols.

  • Fragmentation: These molecules share a common fragmentation pathway—cleavage of the amide bond releasing the o-phenylenediamine moiety.

  • Stability: The amide bond is susceptible to enzymatic hydrolysis in plasma; proper sample handling is critical.

Method Development Strategy (The "Why")

Stationary Phase Selection: Beyond C18

While C18 columns are the industry standard, they often fail to resolve structural isomers or separate the analyte from matrix phospholipids effectively for this specific class.

  • Recommendation: Phenyl-Hexyl or Biphenyl phases.

  • Mechanism: The benzamide core is highly aromatic. Phenyl phases utilize

    
     interactions, providing orthogonal selectivity to hydrophobicity. This results in sharper peaks for basic anilines and better separation from aliphatic matrix interferences.
    
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid is standard for maximizing

    
     ionization.
    
  • Modifier: If peak tailing persists (symmetry factor > 1.2), the addition of 5mM Ammonium Formate is recommended to compete for silanol sites, though this may slightly suppress ionization signal.

Sample Preparation: LLE vs. PPT
  • Protein Precipitation (PPT): Fast but "dirty." Leaves phospholipids that cause matrix effects.

  • Liquid-Liquid Extraction (LLE): Preferred. Using MTBE (Methyl tert-butyl ether) or Ethyl Acetate at alkaline pH (adjusted with 50µL 0.1M NaOH) drives the basic benzamide into the organic layer, leaving salts and proteins behind. This step is crucial for high-sensitivity assays (<1 ng/mL).

Experimental Protocols

Visual Workflow

The following diagram outlines the optimized critical path for sample processing and data acquisition.

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Std (d5-Entinostat) Sample->IS_Add Buffer Alkalize (50µL 0.1M NaOH) IS_Add->Buffer pH > pKa Extract LLE Extraction (MTBE, 1 mL) Buffer->Extract Shake 10 min Dry Evaporate & Reconstitute (30% ACN) Extract->Dry Supernatant LC LC Separation (Phenyl-Hexyl) Dry->LC MS MS/MS Detection (ESI+ MRM) LC->MS

Caption: Optimized LLE-LC-MS/MS workflow for Benzamide HDAC inhibitors.

Liquid Chromatography Conditions
ParameterSetting
System UHPLC (e.g., Agilent 1290 / Waters Acquity)
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 min: 10% B

  • 3.0 min: 90% B

  • 3.5 min: 90% B

  • 3.6 min: 10% B

  • 5.0 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (Sciex 6500+ / Thermo Altis)
  • Source: ESI Positive (

    
    )
    
  • Spray Voltage: 3500 - 4500 V

  • Gas Temp: 350°C

MRM Transitions (Specific Examples):

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Note
Entinostat 377.2237.125Loss of aminophenyl-carbamoyl moiety
Entinostat 377.2109.140Formation of o-phenylenediamine ion
Tacedinaline 270.1135.122Cleavage of amide bond
Chidamide 391.2222.128Pyridine-acrylyl cleavage
IS (Linezolid) 338.1296.125Generic IS option

Fragmentation Pathway Analysis

Understanding the fragmentation is vital for troubleshooting interference. The primary cleavage occurs at the amide bond linking the zinc-binding group to the scaffold.

Fragmentation Parent Precursor [M+H]+ (Benzamide Core) Transition Collision Induced Dissociation (CID) Parent->Transition Frag1 Product Ion A (Acylium Cation) Transition->Frag1 Amide Cleavage Frag2 Product Ion B (o-Phenylenediamine) Transition->Frag2 Neutral Loss

Caption: Primary fragmentation mechanism: Amide bond cleavage generating characteristic ions.

Validation Summary (FDA Bioanalytical Guidelines)

ParameterAcceptance CriteriaTypical Performance
Linearity

0.5 – 1000 ng/mL (

)
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Recovery Consistent (>50%)~85% (LLE Method)
Matrix Effect 85-115%95% (Minimal suppression with LLE)

Troubleshooting & Expert Tips

  • Carryover: Benzamides are hydrophobic.[2] If carryover >20% of LLOQ is observed in blanks, switch needle wash to Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[3][4][5]

  • Peak Doublets: If peaks split, check the sample solvent. Reconstituting in 100% organic solvent causes "solvent effect" on aqueous columns. Always reconstitute in starting mobile phase (e.g., 10-20% ACN).

  • Stability: Plasma samples should be processed on ice. While Entinostat is relatively stable, metabolites may degrade. Long-term storage at -80°C is mandatory.

References

  • Determination of chidamide in rat plasma by LC-MS and its application to pharmacokinetics study. Biomedical Chromatography, 2013.

  • Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection. Journal of Chromatography B, 2007.

  • Preclinical pharmacokinetic, antitumor and toxicity studies with CI-994 (Tacedinaline). Investigational New Drugs, 1997.

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 2018.

  • Entinostat (MS-275) Product Information & Biological Activity. Selleck Chemicals, 2023.

Sources

Troubleshooting & Optimization

Optimizing the yield of "N-(2-Aminophenyl)-2-methylpropanamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket #: 8492-OPD-Mono Subject: Optimizing Yield & Selectivity for N-(2-Aminophenyl)-2-methylpropanamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary: The Selectivity Challenge

The synthesis of N-(2-Aminophenyl)-2-methylpropanamide (the "Mono-amide") from 1,2-diaminobenzene (o-phenylenediamine, OPD) and isobutyryl chloride presents a classic competing reaction scenario.

As a researcher, you are fighting a three-front war against:

  • Bis-acylation: The formation of the di-amide impurity.

  • Cyclization: The thermodynamic drive to form 2-isopropylbenzimidazole .

  • Oxidation: The air-sensitivity of the starting diamine (OPD).

This guide provides the protocols to win this war, ensuring the kinetic intermediate (Mono-amide) is trapped before it converts to the thermodynamic product (Benzimidazole) or over-reacts.

Module 1: The Core Protocol (Optimized for Mono-Selectivity)

Do not use a 1:1 stoichiometric ratio. This is the most common cause of yield loss to bis-acylation.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
o-Phenylenediamine (OPD) Substrate2.0 - 3.0 Large excess is critical to statistically favor mono-attack.
Isobutyryl Chloride Electrophile1.0 The limiting reagent.
Triethylamine (TEA) Base Scavenger1.1 Neutralizes HCl; prevents acid-catalyzed cyclization.
DCM or THF SolventN/AAnhydrous. High dilution (0.1 M) favors selectivity.
Step-by-Step Methodology
  • Preparation of Nucleophile Bank:

    • Dissolve 3.0 equivalents of OPD and 1.1 equivalents of TEA in anhydrous DCM.

    • Cool the system to -10°C to 0°C using an ice/salt bath.

    • Why: Lower temperature reduces the reaction rate, allowing mixing to control selectivity, and kinetically inhibits the cyclization to benzimidazole.

  • Controlled Electrophile Addition:

    • Dissolve 1.0 equivalent of Isobutyryl Chloride in DCM.

    • Add this solution dropwise over 60–90 minutes to the OPD solution.

    • Critical Mechanism: By keeping the concentration of acid chloride low relative to the massive excess of diamine, any effectively introduced chloride molecule is statistically far more likely to encounter a fresh OPD molecule than an already-reacted mono-amide.

  • Quench & Workup:

    • Once addition is complete, stir for 30 mins at 0°C. Do not warm to RT if not necessary.

    • Quench with saturated

      
      .
      
    • Purification Logic: The excess OPD is highly soluble in dilute acid, but the product is also basic.

      • Best Path: Wash organic layer with water to remove salts.

      • Evaporate solvent.

      • Recrystallization: The residue will contain Product + Excess OPD. Recrystallize from Ethanol/Water . OPD is more soluble in water; the mono-amide often precipitates first upon cooling.

Module 2: Troubleshooting & Diagnostics

Visualizing the Reaction Pathway

The following diagram illustrates the "Fork in the Road" you must navigate. You want the green node; you must avoid the red nodes.

ReactionPathway cluster_conditions Critical Control Points OPD o-Phenylenediamine (Starting Material) Mono TARGET: N-(2-Aminophenyl)- 2-methylpropanamide OPD->Mono + IsoCl (Low Temp, Excess OPD) IsoCl Isobutyryl Chloride Bis Impurity 1: Bis-amide Mono->Bis + IsoCl (Excess Reagent) Benz Impurity 2: 2-Isopropylbenzimidazole Mono->Benz Heat / Acid (Cyclization)

Caption: Reaction pathway showing the kinetic target (Green) vs. thermodynamic and over-reaction side products (Red).

FAQ: Troubleshooting Specific Failures

Q1: My product contains ~15% Bis-amide. How do I remove it?

  • Root Cause: Localized high concentration of acid chloride during addition.

  • The Fix: Increase stirring speed (RPM > 600) and dilute the acid chloride further before addition.

  • Purification: The Bis-amide has no free amine group.

    • Dissolve the crude mixture in DCM.

    • Wash with 1M HCl .

    • Result: The Bis-amide (neutral) stays in the DCM. The Target Mono-amide (basic) and OPD (basic) go into the aqueous acid layer.

    • Separate layers.[1] Basify the aqueous layer with NaOH and extract back into DCM to recover the amine-containing species.

Q2: I see a new spot on TLC that fluoresces blue/purple, and my mass spec shows [M-18].

  • Diagnosis: You have formed the Benzimidazole (Cyclization).

  • Root Cause: The reaction got too hot (>25°C) or the environment became acidic.

  • The Fix: Ensure TEA is present before adding the acid chloride. The HCl byproduct catalyzes the cyclization. Keep the temperature strictly below 5°C.

Q3: The reaction mixture turned black immediately.

  • Diagnosis: Oxidation of o-phenylenediamine (formation of phenazines/imino-oligomers).

  • The Fix: OPD is sensitive to air.

    • Recrystallize your starting OPD (from water/sodium dithionite) if it is already dark.

    • Run the reaction under a Nitrogen or Argon balloon .

    • Degas your solvents by sparging with inert gas for 15 minutes prior to use.

Module 3: Analytical Data Validation

Use this table to verify you have the correct isomer and not the regioisomer or byproduct.

FeatureTarget (Mono-amide)Benzimidazole (Impurity)Bis-amide (Impurity)
NH Protons (NMR) Two distinct signals: 1 broad singlet (~4.8 ppm,

)1 sharp singlet (~9.0 ppm, Amide NH)
One signal: Broad singlet (~12.0 ppm, Imidazole NH)One signal: 2H equivalent (~9.5 ppm)
Mass Spec (ESI) [M+H]+ = 179 [M+H]+ = 161 (Loss of water)[M+H]+ = 249
Solubility (1M HCl) SolubleSolubleInsoluble

References

  • Selectivity in Diamine Acylation

    • Protocol Source: Verma, S. K., et al. "Imidazole-catalyzed monoacylation of symmetrical diamines."[2] Organic Letters (2010).[2]

    • Relevance: Establishes the principle of using high dilution and specific stoichiometry to desymmetrize diamines.
  • Benzimidazole Formation Mechanism

    • Mechanism Source: "Synthesis of benzimidazole from o-phenylenediamine."[1][3][4][5] CUTM Courseware.

    • Relevance: Details the acid-catalyzed cyclization pathway (loss of water) that must be avoided to retain the open-chain amide.
  • Purification & Properties

    • Data Source: "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene)..." Basrah Journal of Science (2022).[6]

    • Relevance: Discusses the solubility profiles and recrystallization techniques (Ethanol/Water)

Sources

Troubleshooting "N-(2-Aminophenyl)-2-methylpropanamide" purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Troubleshooting

Introduction: The Chemical Context

Welcome to the technical support center for N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-aminophenyl)isobutyramide).

As researchers, we often treat this molecule as a simple intermediate—a linker or a precursor. However, its structure contains a "ticking clock": an ortho-amino amide motif. This specific arrangement makes the compound chemically schizophrenic. It is kinetically formed as a linear amide but is thermodynamically driven to cyclize into 2-isopropylbenzimidazole under acidic or thermal stress.

This guide moves beyond generic protocols to address the causality of failure. We will focus on three critical vectors: Selectivity (Mono- vs. Di-acylation), Stability (preventing cyclization), and Purity (removing oxidative sludge).

Module 1: Synthesis & Reaction Control

Q: Why does my crude NMR show a significant amount of di-acylated byproduct (bis-isobutyramide)?

A: You are likely operating under thermodynamic rather than kinetic control.

The reaction of o-phenylenediamine (OPD) with isobutyryl chloride is highly exothermic. If the local concentration of the acylating agent is too high, the highly nucleophilic primary amine of your product will compete with the starting material for the acid chloride.

Corrective Protocol:

  • Stoichiometry Inversion: Do not add the amine to the acid chloride. Add the acid chloride (0.9 eq) dropwise to a solution of OPD (1.5 - 2.0 eq) . The excess diamine acts as a statistical buffer, ensuring the acid chloride always encounters a fresh unreacted NH₂ group.

  • Temperature Lock: Maintain the reaction at -10°C to 0°C . At higher temperatures, the reaction rate difference between the first and second acylation narrows.

  • Base Selection: Use a mild base like Triethylamine (TEA) or Pyridine . Strong inorganic bases (NaOH) can promote hydrolysis or messy biphasic kinetics.

Q: The reaction mixture turned dark purple/black. Is the product ruined?

A: Not necessarily, but you have significant oxidative impurities.

o-Phenylenediamine and its mono-acylated derivatives are electron-rich anilines. They are prone to rapid oxidation by atmospheric oxygen to form quinone imines and complex azo-polymers (the "purple sludge").

Troubleshooting Steps:

  • Degassing: Did you sparge your solvent with Nitrogen/Argon before starting? If not, oxidation is inevitable.

  • The "Dithionite Wash": During your aqueous workup, wash the organic layer with a saturated solution of Sodium Dithionite (Na₂S₂O₄) . This reducing agent effectively bleaches the radical cations responsible for the color and prevents them from co-crystallizing with your product.

Module 2: Purification & Isolation

Q: I see the product on TLC, but after silica column chromatography, I recover mostly 2-isopropylbenzimidazole. What happened?

A: Your purification method catalyzed the cyclization.

This is the most common failure mode. Silica gel is slightly acidic (pH 4–5). N-(2-aminophenyl)amides undergo Phillips Cyclocondensation to form benzimidazoles when exposed to acid and heat. By running a standard column, you effectively created a solid-phase reactor that converted your target into the impurity.

The Fix: Neutralized Silica

  • Pre-treatment: Slurry your silica gel in a solvent containing 2-5% Triethylamine (TEA) before packing the column.

  • Eluent: Add 1% TEA or 1% NH₃ (aq) to your eluent system (e.g., DCM/MeOH/NH₃). This keeps the stationary phase basic and inhibits the cyclization mechanism.

Q: Can I avoid chromatography entirely?

A: Yes, recrystallization is often superior for this compound class.

Because the starting material (OPD) is highly soluble in water/ethanol and the di-acylated byproduct is highly insoluble, you can use solubility differences.

Recommended Solvent Systems:

Solvent SystemPurposeProtocol
Toluene / Heptane Standard Dissolve in hot Toluene; add Heptane until turbid. Cool slowly. Mono-amide crystallizes; di-amide (if low %) stays in mother liquor.
DCM / Hexane Low Temp Good for thermally unstable batches. Dissolve in minimal DCM, layer with Hexane.
Water / Ethanol OPD Removal If excess OPD is the main impurity, recrystallize from 10% EtOH in Water. The free diamine stays in solution; the amide precipitates.

Module 3: Visualization of Failure Modes

The following diagram illustrates the kinetic vs. thermodynamic pathways. You must keep the system in the "Kinetic Zone" (Green) and avoid the "Thermodynamic Pit" (Red).

ReactionPathways OPD o-Phenylenediamine (Starting Material) Target N-(2-Aminophenyl)- 2-methylpropanamide (TARGET) OPD->Target Kinetic Control (-10°C, Slow Add) Reagent Isobutyryl Chloride (0.9 eq) DiAmide Bis-Isobutyramide (Over-acylation) Target->DiAmide Excess Chloride High Conc. Benzimidazole 2-Isopropyl- benzimidazole (Cyclized Impurity) Target->Benzimidazole Acid (Silica) Heat (>60°C) - H₂O

Figure 1: Reaction pathways showing the target product (Green) and critical side-reactions (Red) leading to impurities.

Module 4: Analytical Validation

Q: How do I confirm I have the linear amide and not the benzimidazole?

A: Use 1H NMR diagnostics.

The cyclization results in the loss of the amide proton and the amine protons, and the aromatic region changes symmetry.

FeatureLinear Target (Amide)Benzimidazole (Impurity)
Amide -NH Singlet ~9.0 - 9.5 ppm Absent
Aniline -NH₂ Broad singlet ~4.5 - 5.0 ppm Broad singlet ~12-13 ppm (Imidazole NH)
Symmetry Asymmetric (4 distinct Ar-H)Symmetric (2 sets of equivalent Ar-H)
Color White/Off-white solidOften crystalline needles

Module 5: Decision Tree for Purification

Use this logic flow to determine the best cleanup method for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC/NMR Start->CheckTLC Q_Impurity Main Impurity? CheckTLC->Q_Impurity Imp_OPD Unreacted OPD (Purple/Black) Q_Impurity->Imp_OPD Excess SM Imp_Di Di-acylated (Bis-amide) Q_Impurity->Imp_Di Over-reaction Imp_Clean Clean but Colored Q_Impurity->Imp_Clean Oxidation Action_Column Column Chromatography (Must use 1% TEA) Imp_OPD->Action_Column Selectivity needed Action_Recryst Recrystallize: Toluene/Heptane Imp_Di->Action_Recryst Solubility diff. Imp_Clean->Action_Recryst Polishing Action_Wash Acid Wash (0.5M HCl) Target dissolves, Impurity precipitates

Figure 2: Purification decision logic based on impurity profile.

References

  • Benzimidazole Cyclization Mechanism

    • Title: Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives.[1]

    • Source: European Journal of Medicinal Chemistry (2010).[1]

    • Context: Describes the Phillips cyclocondensation of phenylenediamines under acidic conditions, confirming the instability of the linear amide precursor in acidic media.
    • URL:[Link]

  • Title: A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide (Analogous Chemistry).
  • Purification & Solubility Data

    • Title: Chemical Properties of N,N-diphenyl isobutyramide (Solubility Analogues).
    • Source: Cheméo.[1][2][3]

    • Context: Provides thermodynamic data and solubility estimates for isobutyramide derivatives, supporting the choice of organic recrystalliz
    • URL:[Link]

  • Handling of Phenylenediamine Derivatives

    • Title: Purification process for o-phenylenediamine.[4][5]

    • Source: Google P
    • Context: Details the sensitivity of phenylenediamines to oxidation and methods for industrial purification (inert atmosphere, vacuum distill
    • URL

Sources

Technical Support Center: Stability & Handling of N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Chemical Stability, Degradation Pathways, and Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Trap

N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-aminophenyl)isobutyramide) is a classic example of a "metastable" intermediate. While often stable as a solid under proper storage, it exhibits significant instability in solution due to the Ortho-Effect .

The molecule contains a nucleophilic primary amine (


) in the ortho position relative to an electrophilic amide carbonyl. This proximity creates a "pre-organized" system primed for intramolecular cyclization.

Key Stability Risks:

  • Cyclization (Primary): Rapid conversion to 2-isopropyl-1H-benzimidazole under acidic or thermal stress.

  • Oxidation (Secondary): Air-oxidation of the electron-rich aniline moiety leads to colored quinone-imine impurities.

Chemical Stability Profile & Mechanisms

The "Phantom Peak" Phenomenon (Cyclization)

Users often report the disappearance of the parent compound (MW ~178) and the appearance of a new, slightly more hydrophobic peak with a mass of [M-18]. This is not hydrolysis; it is a dehydration-cyclization.

The Mechanism: The free amine attacks the amide carbonyl, followed by the elimination of water. The bulky isopropyl group (from the 2-methylpropanamide moiety) can actually accelerate this reaction by restricting bond rotation (the Thorpe-Ingold or gem-dimethyl effect), forcing the reactive groups closer together.

Visualization: The Degradation Pathway

The following diagram illustrates the transition from the open amide form to the cyclized benzimidazole product.

StabilityPathway Reactant N-(2-Aminophenyl)- 2-methylpropanamide (MW: 178.23) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H⁺ (Acid Catalysis) or Heat (>40°C) Product 2-Isopropyl-1H- benzimidazole (MW: 160.22) Intermediate->Product - H₂O (Irreversible) Byproduct H₂O Intermediate->Byproduct

Figure 1: Acid-catalyzed cyclization pathway. Note the mass loss of 18 Da (Water), a critical diagnostic marker in LC-MS.

Troubleshooting Guide (FAQ)

Ticket #001: "My sample turned pink/brown overnight."

Diagnosis: Oxidative Degradation.[1][2]

  • Cause: The primary aniline amine is electron-rich and susceptible to radical oxidation by atmospheric oxygen. This forms azo-dimers or quinone-imine species, which are highly colored even at trace (<0.1%) levels.

  • Resolution: This is often cosmetic but indicates poor storage.

    • Action: Re-purify if assay <95%. For future experiments, degas solvents and store under Argon/Nitrogen.

Ticket #002: "LC-MS shows a dominant peak at m/z 161 (M+H)."

Diagnosis: Benzimidazole Formation.

  • Cause: Your solution pH was likely acidic (pH < 6) or the sample was heated.

  • Verification: Check the retention time. The benzimidazole product (loss of polar H2O and formation of aromatic system) is usually distinct from the amide.

  • Resolution: This reaction is generally irreversible. You must resynthesize or repurchase the material.

Ticket #003: "Can I use DMSO as a stock solvent?"

Diagnosis: Solvent Compatibility.

  • Analysis: DMSO is generally safe if it is acid-free. However, commercial DMSO can become acidic over time (forming methanesulfonic acid).

  • Resolution: Use fresh, anhydrous DMSO. Avoid protic solvents (MeOH, EtOH) for long-term storage as they facilitate proton transfer required for cyclization.

Diagnostic Workflow

Use this decision tree to identify the state of your sample before starting critical biological assays.

TroubleshootingTree Start Start: Analyze Solution (LC-MS / HPLC) PurityCheck Is Purity > 95%? Start->PurityCheck Good Sample OK for Assay PurityCheck->Good Yes IdentifyImpurity Identify Main Impurity Peak PurityCheck->IdentifyImpurity No MassCheck Is Mass = [M-18]? IdentifyImpurity->MassCheck Check MS ColorCheck Is Solution Colored (Pink/Brown)? IdentifyImpurity->ColorCheck Check Visual Cyclized ISSUE: Cyclization (Benzimidazole formed) CAUSE: Acidic pH or Heat MassCheck->Cyclized Yes (m/z ~161) Hydrolysis ISSUE: Hydrolysis (Rare) Check for Aniline + Acid MassCheck->Hydrolysis No ColorCheck->MassCheck No Oxidized ISSUE: Oxidation (Aniline degradation) CAUSE: Air/Light exposure ColorCheck->Oxidized Yes

Figure 2: Rapid diagnostic logic for assessing solution stability.

Standard Operating Procedures (SOPs)

Recommended Storage Conditions
ParameterRecommendationRationale
State Solid PowderSolution stability is < 24 hours at RT.
Temperature -20°CSlows oxidation and thermal cyclization rates.
Atmosphere Argon / NitrogenPrevents oxidation of the aniline group.
Container Amber VialProtects from photo-oxidation.
Solution Preparation Protocol
  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol. Avoid acidic buffers (e.g., 0.1% Formic Acid) in the stock solution.

  • pH Control: If aqueous dilution is necessary, buffer to pH 7.5 - 8.0 .

    • Why? Acid catalyzes cyclization.[3] Slightly basic conditions deprotonate the aniline, making it a better nucleophile, but they suppress the protonation of the amide oxygen required for the cyclization mechanism.

  • Usage Window: Prepare solutions immediately before use. Do not store LC-MS samples in the autosampler (>20°C) for more than 12 hours.

Analytical Method Parameters (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase:

    • A: Water + 10mM Ammonium Bicarbonate (pH 8.0) — Crucial to prevent on-column cyclization.

    • B: Acetonitrile.[4]

  • Detection: UV 254 nm (Amide/Benzene) and MS (ESI+).

References

  • Reaction Mechanism (Cyclization)

    • Title: Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Significance: Establishes the acid-catalyzed nature of the cyclization and the kinetic influence of steric bulk (gem-dimethyl effect).
    • Link:

  • Impurity Profiling (HPLC/MS)

    • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method.[1][5]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH PMC).
    • Significance: Provides methodology for separating amide degradation products from their parent compounds using reverse-phase HPLC.
    • Link:

  • Oxidation of Anilines

    • Title: Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon.[6]

    • Source: Environmental Science & Technology (via PubMed).
    • Significance: Details the susceptibility of primary amines to radical oxid
    • Link:

Sources

Technical Support Center: N-(2-Aminophenyl)-2-methylpropanamide Stability & Degradation

[1]

Welcome to the Application Support Hub. Subject: Troubleshooting degradation profiles of N-(2-Aminophenyl)-2-methylpropanamide (N-Isobutyryl-o-phenylenediamine). Role: Senior Application Scientist.

Executive Summary: The Stability Paradox

N-(2-Aminophenyl)-2-methylpropanamide is a "metastable" intermediate.[1] It is designed to possess a reactive ortho-amino group, which makes it inherently prone to cyclization.[1] In drug development—particularly for benzimidazole-based kinase inhibitors or antivirals—this compound is often the penultimate precursor.[1]

The Core Challenge: You must maintain the open-ring amide structure during storage and processing, yet the molecule is thermodynamically driven to close into 2-isopropylbenzimidazole .[1] Simultaneously, the amide bond is susceptible to hydrolysis, regenerating the toxic o-phenylenediamine (OPD).[1]

Diagnostic Troubleshooting (Q&A)

Q1: I observe a new, non-polar impurity peak (RRT ~1.2-1.4) increasing during stability testing. What is it?

Diagnosis: This is almost certainly 2-isopropyl-1H-benzimidazole .[1] Mechanism: Intramolecular Cyclodehydration (Phillips-type condensation).[1] The Science: The free amino group at the ortho position acts as a nucleophile, attacking the amide carbonyl carbon.[1] This reaction is acid-catalyzed .[1][2][3] Even weak acidity (pH < 6) or elevated temperatures can drive the elimination of water to form the aromatic benzimidazole ring.[1] Corrective Action:

  • Check pH: Ensure your formulation or solvent system is neutral to slightly basic (pH 7.5–8.5).[1] Avoid acidic buffers (e.g., dilute TFA) in the sample diluent if the sample will sit in the autosampler.[1]

  • Temperature Control: This reaction has a significant activation energy.[1] Store samples at 2–8°C.

Q2: My solution is turning a dark green/brown color. Is this degradation?

Diagnosis: Yes, this indicates Oxidative Polymerization .[1] Mechanism: Radical Oxidation of the Aniline Moiety.[1] The Science: The primary amine (-NH2) on the phenyl ring is electron-rich and sensitive to atmospheric oxygen and light.[1] It forms N-oxides and azo-dimers, which are highly conjugated and colored (chromophores).[1] This is distinct from the benzimidazole pathway, which is usually colorless.[1] Corrective Action:

  • Inert Atmosphere: Sparge solvents with Argon or Nitrogen.[1]

  • Light Protection: Use amber glassware.[1]

  • Additives: Consider trace antioxidants (e.g., sodium metabisulfite) if compatible with the downstream step.[1]

Q3: A polar peak (RRT < 0.[1]5) is appearing in aqueous formulations.[1] What is the pathway?

Diagnosis: Amide Hydrolysis . Mechanism: Nucleophilic Acyl Substitution.[1] The Science: Water attacks the amide bond, cleaving it into 1,2-diaminobenzene (o-phenylenediamine) and isobutyric acid .[1] This is favored at extreme pH (both high and low) but is generally slower than cyclization under mild acidic conditions.[1] Corrective Action:

  • Water Activity: Minimize water content in organic solvents.[1]

  • Steric Protection: Note that the isopropyl group provides some steric hindrance, making this pathway slower than it would be for a formamide or acetamide derivative.[1]

Degradation Pathways Visualization

The following diagram illustrates the competing kinetic pathways. The Red path represents the thermodynamically favored cyclization, while the Blue path represents hydrolysis.[1]

DegradationPathwaysAmideN-(2-Aminophenyl)-2-methylpropanamide(Target)Benzimidazole2-Isopropyl-benzimidazole(Cyclization Impurity)Amide->Benzimidazole Acid/Heat (-H2O)HydrolysisHydrolysis Products:o-Phenylenediamine +Isobutyric AcidAmide->Hydrolysis H2O / Extreme pHOxidationAzo Dimers /Colored Polymers(Oxidation)Amide->Oxidation O2 / Light

Figure 1: Competing degradation pathways for N-(2-Aminophenyl)-2-methylpropanamide. The cyclization pathway (Red) is often the dominant mode of failure in acidic media.[1]

Quantitative Data & Specifications

The following table summarizes the physicochemical properties and risk factors for the target and its degradants.

CompoundStructure TypePolarity (HPLC)Risk FactorTrigger Condition
Target Amide o-AminoanilideMediumN/AStable at pH 7-8, 4°C
Benzimidazole HeterocycleLow (Late eluting)High (Thermodynamic Sink)Acid (H+), Heat (>40°C)
o-Phenylenediamine DiamineHigh (Early eluting)High (Genotoxic Impurity)Strong Base/Acid + H2O
Azo/Polymers ConjugatedVariable/BroadMedium (Color/Quality)Oxygen, UV Light

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To validate analytical methods and establish stability limits.[1]

  • Preparation : Dissolve 10 mg of N-(2-Aminophenyl)-2-methylpropanamide in 10 mL of Acetonitrile/Water (50:50).

  • Acid Stress (Cyclization Focus) :

    • Aliquot 1 mL.[1] Add 0.1 mL of 0.1 M HCl.

    • Incubate at 50°C for 2 hours .

    • Expected Result: >50% conversion to 2-isopropylbenzimidazole.

  • Base Stress (Hydrolysis Focus) :

    • Aliquot 1 mL.[1] Add 0.1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours .

    • Expected Result: Appearance of o-phenylenediamine (check at 210 nm).[1]

  • Oxidative Stress :

    • Aliquot 1 mL.[1] Add 0.1 mL of 3% H2O2.

    • Store at RT for 24 hours.

    • Expected Result: Discoloration and broad peaks in chromatogram.[1]

Protocol B: HPLC Method for Impurity Profiling

Purpose: To separate the amide from its cyclized analog.[1]

  • Column : C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A : 10 mM Ammonium Bicarbonate (pH 8.0).[1] Note: High pH suppresses cyclization on-column.[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% B to 90% B over 20 minutes.

  • Detection : UV at 254 nm (Amide/Benzimidazole) and 210 nm (OPD).[1]

  • Flow Rate : 1.0 mL/min.[1]

Logic Flow: Troubleshooting Impurities

Use this decision tree to identify the root cause of instability in your workflow.

TroubleshootingLogicStartIssue DetectedCheckRTCheck Retention Time (RT)Start->CheckRTLateEluterLate Eluting Peak(Non-polar)CheckRT->LateEluterRT > TargetEarlyEluterEarly Eluting Peak(Polar)CheckRT->EarlyEluterRT < TargetCyclizationCause: CyclizationCheck: pH < 7?Check: Heat?LateEluter->CyclizationHydrolysisCause: HydrolysisCheck: Water content?Check: Extreme pH?EarlyEluter->Hydrolysis

Figure 2: Logical decision tree for identifying degradation products based on HPLC retention behavior.

References

  • Sykes, B. M., et al. (1995).[1][2] "Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues." Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342.[1] Link

  • ChemicalBook. (n.d.).[1] "N-(2-aminophenyl)-2-methylpropanamide Product Description & Properties." Link

  • Kus, C. (2002).[1] "Synthesis and antimicrobial activity of some new 2-alkyl-1H-benzimidazoles." Il Farmaco, 57(6), 483-487.[1] (Validating the cyclization of o-aminoanilides to 2-alkylbenzimidazoles). Link[1]

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." (General guidance for stress testing protocols). Link

Technical Support Center: N-(2-Aminophenyl)-2-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Application Support Subject: Protocol Optimization for Selective Mono-Acylation of o-Phenylenediamine Target Molecule:


-(2-Aminophenyl)-2-methylpropanamide (Key intermediate for Entinostat/MS-275)

Executive Summary & Reaction Logic

The Challenge: Synthesizing


-(2-aminophenyl)-2-methylpropanamide requires the selective mono-acylation of o-phenylenediamine (OPD) with isobutyryl chloride. This reaction presents two primary failure modes:
  • Over-acylation: Formation of the

    
    -diisobutyryl impurity due to the equivalent nucleophilicity of the two amino groups.
    
  • Cyclization: Unwanted dehydration of the mono-amide into 2-isopropyl-1H-benzimidazole, a process catalyzed by heat and acid.

The Solution: Success relies on kinetic control. By manipulating local concentrations (dilution/slow addition) and suppressing thermodynamic sinks (low temperature/base scavenging), we can isolate the kinetic mono-amide product.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways you must manage.

ReactionPathway OPD o-Phenylenediamine (Starting Material) Mono N-(2-Aminophenyl)- 2-methylpropanamide (TARGET) OPD->Mono + IsoCl (1.0 eq) < 0°C, Base IsoCl Isobutyryl Chloride (Reagent) DiAmide N,N'-Diisobutyryl- 1,2-phenylenediamine (Impurity A) Mono->DiAmide + Excess IsoCl Over-acylation Benz 2-Isopropyl- 1H-benzimidazole (Impurity B) Mono->Benz Acid / Heat Cyclization (-H2O)

Figure 1: Reaction cascade showing the target kinetic product (Green) versus thermodynamic and kinetic impurities (Red).[1][2][3]

Critical Process Parameters (CPP)

To maximize yield, the following variables must be strictly controlled.

ParameterRecommended RangeScientific Rationale
Stoichiometry OPD : Acyl Chloride(1.5:1 to 2:1) Statistical Probability: Using excess diamine ensures that any incoming acyl chloride molecule is statistically more likely to encounter a free diamine than a mono-amide.
Temperature -5°C to 0°C Kinetic Control: Low temperature suppresses the reaction rate of the second amine (which becomes less nucleophilic due to sterics and electronics) and prevents thermal cyclization to benzimidazole.
Addition Rate > 45 minutes Local Concentration: Rapid addition creates localized "hotspots" of high acyl chloride concentration, leading to immediate double acylation. Dropwise addition is non-negotiable.
Base Scavenger Triethylamine (TEA) or PyridineAcid Removal: The reaction produces HCl. Free HCl protonates the amine (deactivating it) and catalyzes the cyclization of the product into benzimidazole.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of the di-acylated impurity."

Diagnosis: This is a "Mixing & Stoichiometry" failure.

  • Root Cause: The local concentration of isobutyryl chloride exceeded the concentration of free amine at the injection point.

  • Corrective Action:

    • Increase the dilution of your acyl chloride solution (e.g., dilute 1:10 in DCM).

    • Use a pressure-equalizing dropping funnel for a slow, steady addition over 60 minutes.

    • Increase the starting equivalents of o-phenylenediamine to 2.0 eq. Unreacted OPD is easier to remove than the di-amide.

Issue 2: "My product is cyclizing to the benzimidazole during workup."

Diagnosis: This is a "pH & Thermal" failure.

  • Root Cause: The mono-amide is acid-sensitive.[4] If the reaction mixture becomes acidic (due to insufficient base) or is heated during rotary evaporation, the amide carbonyl oxygen attacks the neighboring amine, expelling water.

  • Corrective Action:

    • Ensure reaction pH remains >8 using excess TEA.

    • Do not use heat during solvent removal. Keep water bath < 35°C.

    • Avoid strong acid washes during extraction. Use saturated

      
       or water instead of 1M HCl.
      
Issue 3: "The reaction turns black/dark purple."

Diagnosis: Oxidation of o-phenylenediamine.

  • Root Cause: OPD is highly susceptible to air oxidation, forming quinone imines and oligomers.

  • Corrective Action:

    • Recrystallize your starting OPD (from ethanol/water with a pinch of sodium dithionite) if it is not off-white/pale brown.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon balloon ).

Optimized Standard Operating Procedure (SOP)

Scale: 10 mmol (based on Acyl Chloride) Solvent System: Dichloromethane (DCM)

Materials
  • o-Phenylenediamine (OPD): 2.16 g (20 mmol, 2.0 eq )

  • Isobutyryl Chloride: 1.06 g / 1.05 mL (10 mmol, 1.0 eq )

  • Triethylamine (TEA): 1.52 g / 2.1 mL (15 mmol, 1.5 eq )

  • Dichloromethane (Anhydrous): 50 mL + 10 mL for dilution.

Protocol Steps
  • Preparation of Amine Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 mmol OPD in 50 mL DCM.

    • Add 15 mmol TEA .

    • Purge the flask with Nitrogen and cool to 0°C in an ice/water bath.

  • Controlled Addition (The Critical Step):

    • Dilute 10 mmol Isobutyryl Chloride in 10 mL of DCM.

    • Load this solution into a dropping funnel.

    • Add the chloride solution dropwise to the amine solution over 45–60 minutes .

    • Note: The solution may become heterogeneous as triethylamine hydrochloride salts precipitate. This is normal.

  • Reaction Maintenance:

    • Allow the mixture to stir at 0°C for another 30 minutes, then slowly warm to room temperature over 1 hour.

    • Monitor via TLC (System: 5% MeOH in DCM). The target mono-amide usually runs lower than the di-amide but higher than the polar diamine.

  • Workup (Purification Logic):

    • Quench: Add 50 mL water to dissolve the TEA·HCl salts.[5]

    • Separation: Separate the organic layer.[5]

    • Wash: Wash the organic layer with water (

      
      ) to remove the excess o-phenylenediamine (which is moderately water-soluble).
      
    • Tip: If OPD persists, a wash with mild citric acid (5% aq) can remove it, but proceed quickly to prevent cyclization.

    • Dry: Dry over

      
      , filter, and concentrate in vacuo (Bath < 35°C).
      
  • Final Purification:

    • Recrystallization from EtOAc/Hexanes is often sufficient.

    • Alternatively, flash column chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

References

  • Original Synthesis of MS-275 (Entinostat): Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of Benzamide Derivatives: The First Synthetic Non-Peptide Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 42(15), 3001–3003. [Link]

  • Mechanistic Insight on Benzimidazole Formation: Bahrami, K., et al. (2011). "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Chemical Sciences, 123, 917–924. (Demonstrates the acid-catalyzed cyclization pathway). [Link]

Sources

Challenges in the characterization of "N-(2-Aminophenyl)-2-methylpropanamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of N-(2-Aminophenyl)-2-methylpropanamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Distinguishing Amide Integrity from Benzimidazole Cyclization Artifacts

Executive Summary: The "Chameleon" Challenge

Welcome to the technical guide for N-(2-Aminophenyl)-2-methylpropanamide (CAS: 2050-43-3). As researchers, we often treat amides as robust, stable functionalities. However, this specific molecule contains a "ticking clock": a free primary amine ortho to the amide bond.

This structural proximity creates a high susceptibility to cyclodehydration , converting your target molecule into 2-isopropylbenzimidazole . This transformation is catalyzed by acid and heat—conditions frequently found in standard analytical methods (HPLC, GC, LC-MS).

This guide is designed to help you distinguish the true compound from its cyclized artifact and prevent "false positive" degradation reports.

Module 1: LC-MS & Chromatography Troubleshooting

User Query: "I synthesized the amide, but my LC-MS shows a dominant peak at [M+H] 161 instead of the expected 179. Did my reaction fail?"

Diagnosis: Not necessarily.[1] You are likely observing In-Source Cyclization or On-Column Degradation .

Technical Explanation: The ortho-amine is highly nucleophilic. Under the acidic conditions of standard mobile phases (e.g., 0.1% Formic Acid or TFA), the amide carbonyl becomes protonated, inviting attack by the amine. This releases water and forms the benzimidazole (MW 160).

  • Target Amide (C10H14N2O): [M+H]+ = 179.2

  • Benzimidazole Artifact (C10H12N2): [M+H]+ = 161.2 (Mass difference of -18 Da).

Troubleshooting Protocol:

StepActionScientific Rationale
1 Switch Mobile Phase CRITICAL: Replace acidic modifiers (Formic/TFA) with 10mM Ammonium Bicarbonate (pH 7.5-8.0) . The cyclization mechanism is acid-catalyzed; neutral/basic pH inhibits it.
2 Lower Source Temp Reduce ESI source temperature to <250°C. High thermal energy in the source can force dehydration even at neutral pH.
3 Check UV Spectra Compare UV traces. The benzimidazole has a distinct, sharp absorption band (~270-280 nm) compared to the broader aniline-like absorption of the open amide.

Visualizing the Problem (Pathway Diagram):

CyclizationPath cluster_conditions Risk Factors Target Target Amide (MW 178) Intermed Tetrahedral Intermediate Target->Intermed + H+ (Acidic HPLC) Product 2-Isopropylbenzimidazole (MW 160) Intermed->Product - H2O (Heat/Acid) 0.1% TFA 0.1% TFA GC Injector (>200°C) GC Injector (>200°C)

Caption: Acid-catalyzed cyclodehydration pathway common in ortho-amino anilides during analysis.

Module 2: NMR Validation (The Gold Standard)

User Query: "My proton NMR looks messy. How do I definitively prove I have the open-chain amide and not the benzimidazole?"

Diagnosis: You need to look for the "Exchangeable Proton Signature."

Technical Explanation: The benzimidazole system is aromatic and planar, causing significant chemical shift changes compared to the open amide. The most definitive proof is the presence of the amide proton and the free amine protons.

The Validation Checklist (DMSO-d6 recommended):

FeatureTarget: N-(2-Aminophenyl)-2-methylpropanamideArtifact: 2-Isopropylbenzimidazole
Amide -NH Singlet, δ 9.0 – 9.5 ppm (Sharp)ABSENT
Amine -NH2 Broad Singlet, δ 4.5 – 5.0 ppm (Integration 2H)ABSENT
Imidazole -NH ABSENTVery Broad, δ > 12.0 ppm (Often invisible due to exchange)
Carbonyl (C=O) δ ~174 ppm ABSENT (Replaced by C=N at ~158 ppm)
Methyls Doublet (Isopropyl)Doublet (Isopropyl) - Not diagnostic

Experimental Tip: Do not use CDCl3 if possible. The solubility is often poor, and the exchangeable protons (NH/NH2) can broaden into the baseline. Use DMSO-d6 to sharpen these signals and confirm the integration of the NH2 peak (2H) vs the NH peak (1H).

Module 3: Storage & Handling FAQ

User Query: "My compound turned from off-white to purple overnight. Is it ruined?"

Diagnosis: Oxidative degradation (Quino-imine formation).

Technical Explanation: The 1,2-diaminobenzene moiety (phenylenediamine) is notoriously sensitive to oxidation by air. It forms colored oligomers or quino-imines (purple/black tars) upon exposure to oxygen and light.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended to slow both oxidation and spontaneous cyclization.

  • Form: If possible, store as the HCl salt . Protonating the amine reduces its electron density, preventing oxidation and preventing the nucleophilic attack that leads to cyclization.

    • Warning: If stored as a salt, you must neutralize immediately before use if the free base is required, as the salt is essentially "primed" for cyclization once dissolved in water.

Decision Tree: Characterization Workflow

Use this logic flow to determine the status of your sample.

Workflow Start Sample: Off-white Solid MS Run LC-MS (Ammonium Bicarb) Start->MS CheckMass Mass Check MS->CheckMass Mass179 [M+H] = 179 CheckMass->Mass179 Primary Peak Mass161 [M+H] = 161 CheckMass->Mass161 Primary Peak NMR 1H NMR (DMSO-d6) Mass179->NMR ResultBad CONFIRMED: Benzimidazole Artifact Mass161->ResultBad CheckNH Check 9.0-9.5 ppm NMR->CheckNH Present Signal Present (Amide NH) CheckNH->Present Absent Signal Absent CheckNH->Absent ResultGood CONFIRMED: Target Amide Present->ResultGood Absent->ResultBad

Caption: Logical workflow to differentiate N-(2-aminophenyl)-2-methylpropanamide from degradation products.

References

  • Sykes, B. M., et al. (1995).[2][3] "Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues." Journal of the Chemical Society, Perkin Transactions 2, (2), 337-342.[3]

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. (Foundational text on the Phillips condensation mechanism).

  • Milstein, S., & Cohen, L. A. (1972).[2][3][4] "Stereopopulation control. I. Rate enhancement in the lactonization of o-hydroxyhydrocinnamic acids." Journal of the American Chemical Society, 94(26), 9158–9159. (Discusses the "ortho-effect" kinetics relevant to this cyclization).

Sources

"N-(2-Aminophenyl)-2-methylpropanamide" storage and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Stability, and Handling Protocols

Ticket Priority: High (Reactive Intermediate) Document ID: TS-255735-STAB-v4

Executive Summary: The Stability Paradox

As researchers, we often treat amides as stable scaffolds. However, N-(2-Aminophenyl)-2-methylpropanamide (CAS: 255735-87-6) is distinct.[1] It is an ortho-aminoanilide, meaning it possesses a built-in "self-destruct" mechanism.

The proximity of the nucleophilic free amine (


) to the electrophilic amide carbonyl (

) creates a high probability of intramolecular cyclization. Under improper storage or solution conditions, this molecule will spontaneously dehydrate to form 2-isopropylbenzimidazole , altering your biological data and yield.

This guide moves beyond generic "store at -20°C" advice. It explains the chemical causality of degradation and provides a self-validating system to ensure sample integrity.

Critical Degradation Pathways (The "Why")

To preserve this compound, you must understand what destroys it. There are two primary enemies: Acid-Catalyzed Cyclization and Oxidative Oligomerization .

Pathway A: The Benzimidazole Cyclization (Main Risk)

This is the most common "silent killer" of purity. In solution, particularly in protic or slightly acidic solvents, the ortho-amine attacks the amide carbonyl.

  • Trigger: Heat, Acid (even trace acid in chloroform), or prolonged time in solution.

  • Observation: A shift in retention time on HPLC; appearance of a mass peak at

    
     (Loss of 
    
    
    
    ).
  • Outcome: Irreversible formation of 2-isopropylbenzimidazole.

Pathway B: Aniline Oxidation

The free primary amine on the phenyl ring is electron-rich and susceptible to radical oxidation.

  • Trigger: Oxygen + Light.

  • Observation: The white/off-white solid turns pink, brown, or black.

  • Outcome: Formation of azo-dimers and complex quinone-like oligomers.

Visualizing the Threat Landscape

DegradationPathways cluster_0 Storage Risks Compound N-(2-Aminophenyl)- 2-methylpropanamide (Active Reagent) Benzimidazole 2-Isopropylbenzimidazole (Cyclized Impurity) Compound->Benzimidazole Acid / Heat (- H₂O) Oxidation Azo/Quinone Oligomers (Colored Impurities) Compound->Oxidation O₂ / Light / Time

Figure 1: The dual degradation pathways. Note that cyclization (red) is often chemically silent regarding color but devastating to structural identity.

Validated Storage Protocols

Do not rely on the "received condition" (often ambient) as the "storage condition."

A. Solid State Storage (Long-Term)
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C)Slows the kinetics of oxidative radical formation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent the "browning" oxidation pathway.
Container Amber Vial + ParafilmAmber glass blocks UV light (radical initiator). Parafilm ensures a moisture barrier.
Desiccant RequiredMoisture promotes hydrolysis and acts as a medium for proton transfer, accelerating cyclization.
B. Solution Handling (The Danger Zone)

The compound is metastable in solution. Follow these rules for NMR/LCMS preparation:

  • The "Zero-Hour" Rule: Prepare solutions immediately before use. Never store stock solutions of this compound for >24 hours, even at 4°C.

  • Solvent Selection:

    • Preferred: DMSO-

      
      , Acetone-
      
      
      
      (Aprotic, neutral).
    • Avoid:

      
       (Often acidic due to HCl formation; catalyzes cyclization). If you must use chloroform, filter it through basic alumina first.
      
    • Avoid: Alcohols (MeOH/EtOH) for long durations (can promote transamidation or cyclization).

Troubleshooting & FAQs

User Scenario 1: "My sample turned pink/brown. Is it ruined?"

  • Diagnosis: This is surface oxidation of the aniline moiety (Pathway B).

  • Assessment: Often, this is a cosmetic impurity (<1% by mass) that looks worse than it is due to the high extinction coefficient of quinones.

  • Action: Run an LCMS.

    • If purity is >95%: Use as is.

    • If purity is compromised: Recrystallize from a non-acidic solvent (e.g., Toluene/Hexane or EtOAc/Hexane) under inert atmosphere. Do not use acid-base extraction, as acid will trigger cyclization.

User Scenario 2: "I see a new peak in LCMS with Mass = 160.2 (M-18). What is it?"

  • Diagnosis: You have formed 2-isopropylbenzimidazole (Pathway A).

  • Root Cause: The sample was likely heated, exposed to acid, or left in solution too long.

  • Action: This transformation is irreversible. You cannot "hydrate" it back to the amide. You must discard the fraction or repurify to remove the benzimidazole.

User Scenario 3: "Can I use this compound in a reaction requiring reflux?"

  • Guidance: Proceed with caution. If the reaction conditions are acidic or neutral at high heat, the compound will cyclize before it reacts with your target.

  • Workaround: Ensure your reaction conditions (pH > 7) favor the stability of the amide or use a coupling reagent that reacts faster than the rate of cyclization.

Quality Control: The Self-Validating Check

Before committing this reagent to a valuable synthesis, run this 10-minute QC check:

  • Visual: Is it off-white/beige? (Dark brown = Oxidized).

  • Solubility: Dissolve 1 mg in 1 mL DMSO. It should be clear. Turbidity implies polymerization.

  • LCMS Confirmation:

    • Target Mass (

      
      ): ~179.1 Da.
      
    • Impurity Check: Look specifically for 161.1 Da (Benzimidazole). If the 161 peak is >5%, repurification is required.

References

  • Sigma-Aldrich. N-(2-Aminophenyl)-2-methylpropanamide Product Data. Safety & Handling. Link

  • National Institutes of Health (NIH). Protein Oxidation and Aromatic Amine Stability. PMC Articles on amine oxidation mechanisms. Link

  • Journal of Organic Chemistry. Phillips Condensation Mechanism. (General mechanism for ortho-phenylenediamine cyclization). Link

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). (Standard for defining storage conditions).[2][3][4][5] Link

Sources

Validation & Comparative

Biological activity of "N-(2-Aminophenyl)-2-methylpropanamide" compared to its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Pharmacophore Design

In the development of epigenetic modulators and heterocyclic precursors, N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-aminophenyl)isobutyramide) occupies a critical structural niche. It serves as a minimal Zinc-Binding Group (ZBG) fragment for Class I Histone Deacetylases (HDACs) and a direct precursor for 2-substituted benzimidazoles.

Mechanistic Comparison: HDAC Inhibition

The primary biological interest in N-(2-Aminophenyl)-2-methylpropanamide lies in its capacity to inhibit Histone Deacetylases (specifically HDAC1, HDAC2, and HDAC3). This activity is not shared by its isomers.

The Zinc-Binding Mechanism

The ortho-aminoanilide motif functions as a bidentate ligand. The carbonyl oxygen of the amide and the free amine of the aniline coordinate with the Zinc ion (


) in the catalytic pocket of the HDAC enzyme.
  • N-(2-Aminophenyl)-2-methylpropanamide (Ortho): The 1,2-positioning allows for the formation of a stable pseudo-six-membered chelate ring with the Zinc ion. This blocks the active site, preventing the deacetylation of lysine residues on histone tails.

  • N-(3-Aminophenyl)-... (Meta) & N-(4-Aminophenyl)-... (Para): These isomers lack the spatial proximity required for bidentate chelation. They cannot bind Zinc effectively and show negligible inhibitory activity (

    
    ).
    
Structural Analog Comparison

While the ortho isomer is active, its potency depends on the "Cap" group (the acyl portion).

Compound VariantStructure (Acyl Group)HDAC Potency (Est.)Selectivity Profile
Subject Compound Isobutyryl (2-methylpropanoyl) Low-Modest (

)
Class I Selective
Analog A (Entinostat)(Pyridin-3-yl)methylcarbamoyl...High (nM)HDAC 1/2/3 Selective
Isomer 1N-(3-aminophenyl)isobutyramideInactiveNone
Isomer 2N-(4-aminophenyl)isobutyramideInactiveNone

Insight: The isobutyryl group of the subject compound acts as a small, hydrophobic "Cap." While it lacks the extensive surface interactions of optimized drugs like Entinostat (MS-275), it remains a functional ZBG probe, useful for fragment-based drug discovery (FBDD).

Secondary Activity: Synthetic Precursor Potential

Beyond enzyme inhibition, the biological relevance of these isomers diverges at their chemical reactivity under physiological or synthetic conditions.

Benzimidazole Formation

N-(2-Aminophenyl)-2-methylpropanamide undergoes cyclodehydration to form 2-isopropylbenzimidazole , a scaffold with known anthelmintic and antifungal properties.

  • Reaction: Intramolecular condensation between the amide carbonyl and the ortho-amine.

  • Isomer Limitation: Meta and Para isomers cannot cyclize. They remain linear amides, which are susceptible to hydrolysis but not conversion into bioactive heterocycles.

Visualization of Biological Pathways

The following diagrams illustrate the exclusive binding mode of the ortho isomer and its divergent synthetic fate compared to meta/para isomers.

BiologicalPathways Compound N-(2-Aminophenyl)- 2-methylpropanamide (Ortho Isomer) HDAC_Pocket HDAC Active Site (Zn2+) Compound->HDAC_Pocket Bidentate Chelation Cyclization Cyclodehydration (-H2O) Compound->Cyclization Acid/Heat MetaPara Meta / Para Isomers MetaPara->HDAC_Pocket Steric Mismatch Linear Stable Linear Amide (No Activity) MetaPara->Linear Cannot Cyclize Inhibition Enzyme Inhibition (G1/S Arrest) HDAC_Pocket->Inhibition Blocks Deacetylation NoBind No Binding (Inactive) HDAC_Pocket->NoBind Benzimidazole 2-Isopropylbenzimidazole (Antifungal/Anthelmintic) Cyclization->Benzimidazole Ring Closure

Figure 1: Divergent biological and chemical fates of N-(2-aminophenyl) amides. Only the ortho-isomer engages the HDAC Zinc pocket or cyclizes to benzimidazole.

Validated Experimental Protocols

To verify the activity of N-(2-Aminophenyl)-2-methylpropanamide, the following self-validating protocols are recommended.

Protocol A: Fluorometric HDAC Inhibition Assay

Objective: Quantify the


 of the ZBG fragment compared to a reference standard (SAHA/Vorinostat).
  • Reagents:

    • Recombinant HDAC1 or HeLa nuclear extract.

    • Fluorogenic substrate: Boc-Lys(Ac)-AMC.

    • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

      
      .
      
  • Workflow:

    • Preparation: Dissolve N-(2-Aminophenyl)-2-methylpropanamide in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

      
       to 100 
      
      
      
      ).
    • Incubation: Mix 10

      
       enzyme + 10 
      
      
      
      compound. Incubate at 37°C for 30 mins.
    • Reaction: Add 20

      
       Substrate solution. Incubate 30 mins.
      
    • Development: Add Trypsin/Developer solution to release AMC fluorophore from deacetylated lysine.

  • Validation Check:

    • Positive Control: SAHA (

      
      ).
      
    • Negative Control: N-(4-Aminophenyl)-2-methylpropanamide (Para-isomer). Expectation: No inhibition at <100

      
      .
      
    • Subject Compound:Expectation: Micromolar inhibition (

      
      ).
      
Protocol B: Chemical Cyclization Test

Objective: Confirm structural identity via "Ortho-Cyclization."

  • Method: Dissolve 50 mg of compound in 2 mL glacial acetic acid. Reflux for 2 hours.

  • Analysis: Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Result:

    • Ortho Isomer: Spot shift to higher

      
       (formation of less polar benzimidazole).
      
    • Meta/Para Isomer: No change (remains polar amide).

References

  • Chou, C. J., et al. (2008). Benzamide histone deacetylase inhibitors: structural requirements for potency and selectivity. Journal of Biological Chemistry. Link

    • Supports the mechanism of ortho-aminoanilides as Class I selective HDAC inhibitors.
  • Wang, H., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor.[1] PubMed Central. Link

    • Demonstrates the SAR of the 2-aminophenyl pharmacophore.
  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). PNAS. Link

    • Methodology for validating target binding of small molecule fragments.
  • Google Patents. (2013). Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.[2]Link

    • Details the synthetic pathway from o-phenylenediamine amides to benzimidazoles.

Sources

Purity Analysis of N-(2-Aminophenyl)-2-methylpropanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for the purity assessment of N-(2-Aminophenyl)-2-methylpropanamide (CAS: 255735-87-6). As a critical intermediate in the synthesis of benzimidazole-based therapeutics (e.g., Telmisartan analogs), the purity of this mono-acylated diamine is pivotal. Uncontrolled impurities—specifically the di-acylated byproduct and the prematurely cyclized benzimidazole—can compromise downstream yield and biological efficacy.

This document compares three primary analytical workflows: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) . We evaluate these methods based on specificity, sensitivity, and the requirement for reference standards, providing a decision matrix for drug development professionals.

The Purity Challenge: Impurity Profiling

Before selecting an analytical method, one must understand the chemical context. The synthesis of N-(2-Aminophenyl)-2-methylpropanamide typically involves the acylation of o-phenylenediamine. This reaction landscape is prone to three specific impurity classes that dictate analytical requirements.

Impurity Network Diagram

The following diagram illustrates the synthesis pathway and the origin of critical impurities.

SynthesisPathways SM o-Phenylenediamine (Starting Material) Product N-(2-Aminophenyl)- 2-methylpropanamide (Target Product) SM->Product + 1 eq. Reagent Controlled Temp Impurity_Di N,N'-Bis(isobutyryl)- 1,2-diaminobenzene (Over-acylation Impurity) SM->Impurity_Di Rapid Addition Reagent Isobutyryl Chloride (Reagent) Product->Impurity_Di + Excess Reagent Poor Stoichiometry Impurity_Cyc 2-Isopropylbenzimidazole (Cyclization Impurity) Product->Impurity_Cyc Acid/Heat Premature Cyclization

Figure 1: Reaction network showing the target mono-amide and its competition with di-acylated and cyclized byproducts.

Comparative Analysis of Methodologies

We compared the performance of three analytical techniques for validating a synthesized batch of N-(2-Aminophenyl)-2-methylpropanamide.

Method A: HPLC-UV (The QC Standard)
  • Principle: Separation based on polarity using a C18 stationary phase with UV detection at 254 nm.

  • Pros: High precision (RSD < 0.5%), excellent for routine QC, separates all key isomers.

  • Cons: Requires reference standards for quantitation; relative response factors (RRF) must be known for accurate impurity quantification.

Method B: qNMR (The Absolute Reference)
  • Principle: Proton NMR using an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity by mass.

  • Pros: No reference standard required for the analyte; inherently quantitative; detects residual solvents simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10 mg of sample; overlapping signals can complicate integration.

Method C: LC-MS (The Troubleshooter)
  • Principle: HPLC separation coupled with Mass Spectrometry (ESI+).

  • Pros: Unambiguous identification of impurities by Molecular Weight (MW); extremely sensitive.

  • Cons: Response factors vary wildly between ionizable species; generally not used for quantitative purity (% w/w) without rigorous calibration.

Performance Comparison Matrix
FeatureHPLC-UVqNMR (^1H)LC-MS
Primary Use Case Routine Batch ReleaseReference Standard CertificationImpurity Identification
Sample Required < 1 mg5 - 20 mg< 0.1 mg
Precision (RSD) < 0.5%< 1.0%2 - 5%
Reference Standard? Required Not Required (Internal Std only)Required
Specific Detection Di-amide Impurity : Late eluterAmine SM : Early eluterIsopropyl-CH : Distinct regionAromatic : Often crowdedMW 248 (Di-amide)MW 178 (Product)
Cost per Run LowMediumHigh

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are recommended based on the physicochemical properties of the amino-anilide class.

Protocol A: HPLC-UV Purity Assay
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (3 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (amide bond).

  • Elution Order Logic:

    • o-Phenylenediamine (RT ~2.5 min): Polar, basic.

    • Target Product (RT ~8.1 min): Intermediate polarity.

    • 2-Isopropylbenzimidazole (RT ~9.5 min): Cyclized, less polar than open amide.

    • Di-acylated Impurity (RT ~12.2 min): Non-polar, late eluting.

Protocol B: qNMR Absolute Purity Determination
  • Solvent: DMSO-d6 (Provides best solubility and separates amide NH signals).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.0 ppm, distinct from aromatics).

  • Relaxation Delay (D1): 30 seconds (Critical for quantitative integration; T1 relaxation of aromatics is slow).

  • Pulse Angle: 90°.

  • Scans: 16 - 64.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight.[1][2][3][4]

Analytical Decision Workflow

Use this logic flow to select the appropriate method for your stage of development.

DecisionTree Start Start: Synthesized Batch CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Use HPLC-UV (Method A) CheckStd->HPLC Yes qNMR Use qNMR (Method B) CheckStd->qNMR No CheckPurity Is Purity > 98%? HPLC->CheckPurity qNMR->CheckPurity LCMS Use LC-MS to Identify Unknown Peaks CheckPurity->LCMS No (Unknown Impurities) Release Release Batch for Cyclization CheckPurity->Release Yes

Figure 2: Decision matrix for selecting the optimal purity analysis method.

Expert Insights & Data Interpretation

The "Isobutyryl" Signature

In qNMR, the isopropyl group provides a distinct diagnostic handle.

  • Target Product: The methyls appear as a doublet (

    
     ~1.1 ppm) and the methine as a septet (
    
    
    
    ~2.6 ppm).
  • Di-acylated Impurity: The symmetry of the molecule simplifies the aromatic region (AA'BB' system) and doubles the integration value of the isopropyl signals relative to the aromatic protons.

  • Cyclized Benzimidazole: The amide NH signal (

    
     >9.0 ppm) disappears. This is the most reliable indicator of cyclization [1].
    
Differentiating the Regioisomers

While N-(2-aminophenyl)-2-methylpropanamide is the desired kinetic product, migration of the acyl group to the other amine is degenerate (identical product) due to symmetry. However, if the starting material was 4-substituted (e.g., 4-methyl-1,2-diaminobenzene), HPLC would show two regioisomer peaks. For the unsubstituted parent, HPLC single-peak purity is usually sufficient evidence of isomeric purity.

Benchmarking Against Alternatives

When compared to Infrared Spectroscopy (IR) , qNMR and HPLC are superior. IR can detect the carbonyl stretch (~1650 cm⁻¹) but lacks the resolution to quantify <5% of the di-acylated impurity, which has a similar carbonyl signature.

  • Recommendation: Do not rely on IR or simple melting point for purity; they are qualitative at best for this compound class [2].

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12828694, N-(2-Aminophenyl)isobutyramide. Retrieved from [Link]

  • Analytical Method Comparison (qNMR vs HPLC): Kitar, Y. et al.[3][5][6][7] (2016).[7] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[7] Retrieved from [Link]

  • Synthesis & Impurity Context: Zhou, N. et al. (2008).[3][8] Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[8] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Benzimidazole Precursor Analysis: Al-Khalaf, A.A. et al.[9] (2022).[5][9] Synthesis and Characterization of Amide Derivatives. Basrah Journal of Science. Retrieved from [Link]

Sources

A Comparative Guide to the Qualification and Use of N-(2-Aminophenyl)-2-methylpropanamide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It serves as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are quantified and identified.[1][2] The use of well-characterized reference standards is not merely good science; it is a stringent requirement by regulatory agencies worldwide, including the FDA and EMA, to ensure the accuracy, reproducibility, and safety of therapeutic products.[2]

Reference standards are broadly categorized into two tiers: Primary Standards and Secondary (or Working) Standards . A primary standard is a substance of the highest possible purity, extensively characterized using orthogonal methods, and its value is accepted without reference to another standard.[3] The World Health Organization (WHO) and other pharmacopeias suggest a purity of 99.5% or higher for such standards.[4] Secondary standards are qualified against a primary standard and are used for routine laboratory analyses.[3]

This guide provides an in-depth technical framework for the evaluation of N-(2-Aminophenyl)-2-methylpropanamide as a reference standard. We will move beyond a simple listing of properties to provide a comprehensive, field-proven methodology for its qualification and comparison, empowering researchers and drug development professionals to establish its suitability for its intended analytical purpose.

Physicochemical Profile of N-(2-Aminophenyl)-2-methylpropanamide

N-(2-Aminophenyl)-2-methylpropanamide is a chemical entity that may serve as a key starting material, intermediate, or a process-related impurity in the synthesis of more complex pharmaceutical molecules. Its accurate characterization is the first step in its qualification as a reference standard.

PropertyValueSource
CAS Number 255735-87-6[5]
Molecular Formula C₁₀H₁₄N₂O[5]
Molecular Weight 178.23 g/mol [5]
Physical Form Solid[5]
Typical Purity ~95% (Varies by supplier)[5]
Storage Room Temperature[5]

Note: The typical purity of ~95% suggests that as-is material from commercial suppliers would likely require further purification to serve as a primary standard but may be suitable for qualification as a secondary standard or for qualitative identification purposes.

The Reference Standard Qualification Workflow

Establishing a new batch of a compound as a reference standard is a systematic process. It begins with sourcing the material and culminates in the issuance of a comprehensive Certificate of Analysis. The causality behind this workflow is to build a pyramid of evidence that confirms the material's identity, purity, and stability for its intended use.

Reference_Standard_Qualification_Workflow A Source Candidate Material (e.g., N-(2-Aminophenyl)-2-methylpropanamide) B Identity Confirmation (FTIR, MS, NMR) A->B Verify Structure C Purity Assessment by Primary Method (e.g., HPLC-UV) B->C Develop & Validate Method D Orthogonal Purity Check (e.g., qNMR, DSC) C->D Confirm Purity E Quantification of Impurities (Water, Residual Solvents, Inorganic) C->E Characterize all components F Mass Balance Calculation (Purity Assay - Impurities) D->F E->F G Assign Purity Value & Uncertainty F->G Calculate Final Purity H Generate Certificate of Analysis (CoA) & Establish Retest Date G->H Document & Release

Caption: Workflow for qualifying a new reference standard.

Experimental Protocol: HPLC Purity Determination

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[6][7] The following protocol is a robust starting point for determining the purity of N-(2-Aminophenyl)-2-methylpropanamide.

Causality of Method Choices:

  • Column (C18): A C18 (octadecylsilane) stationary phase is selected for its versatility in reversed-phase chromatography, which is ideal for retaining and separating moderately polar organic molecules like our analyte.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main peak and from each other. Starting with a higher aqueous content allows for the elution of polar impurities, while increasing the organic solvent (acetonitrile) content elutes the main analyte and any non-polar impurities.

  • Detector (UV at 254 nm): The aromatic phenyl ring in the analyte provides strong chromophores, making UV detection a sensitive and reliable choice. 254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is preferred to assess peak purity spectrally.

HPLC_Analysis_Workflow prep Standard/Sample Prep 1. Accurately weigh ~10 mg 2. Dissolve in 10 mL Diluent 3. Sonicate to dissolve 4. Filter (0.45 µm) injection Injection & Run Inject 10 µL Run Gradient Program Acquire Data prep->injection hplc HPLC System Setup Column: C18, 250x4.6 mm, 5 µm Mobile Phase A: Water Mobile Phase B: Acetonitrile Flow: 1.0 mL/min Detector: UV @ 254 nm hplc->injection analysis Data Analysis 1. Integrate all peaks 2. Calculate % Area of main peak 3. Assess peak purity (PDA) 4. Report Results injection->analysis

Caption: Experimental workflow for HPLC purity analysis.

Step-by-Step HPLC Protocol:
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • Reagents and Materials:

    • N-(2-Aminophenyl)-2-methylpropanamide candidate material.

    • HPLC-grade Acetonitrile and Water.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of N-(2-Aminophenyl)-2-methylpropanamide into a 10 mL volumetric flask.

    • Add approximately 7 mL of Diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow to cool to room temperature and dilute to volume with Diluent. Mix well. This yields a 1.0 mg/mL solution.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (Diluent) to ensure a clean baseline.

    • Inject the prepared standard solution and record the chromatogram.

  • Calculation of Purity:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol (Abbreviated per USP <1225>)

Validation of an analytical method is the process of establishing, through laboratory studies, that its performance characteristics meet the requirements for the intended application.[8] This protocol ensures the HPLC method is trustworthy.[9]

  • Specificity: Inject a blank, the reference standard, and a known related substance (if available). The method is specific if the main peak is resolved from any other peaks with baseline separation.

  • Linearity: Prepare a series of at least five concentrations of the standard (e.g., from 0.05 mg/mL to 1.5 mg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.

  • Accuracy (% Recovery): Prepare samples at three concentrations (e.g., 80%, 100%, 120% of the nominal 1.0 mg/mL) by spiking a known quantity of standard into a placebo or blank matrix. The recovery should be within 98.0% to 102.0%.

  • Precision (% RSD):

    • Repeatability: Perform six replicate injections of the 1.0 mg/mL standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should meet predefined acceptance criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.[10]

Comparative Analysis and Data Interpretation

To illustrate the application of this guide, we will compare the performance of a hypothetical batch of N-(2-Aminophenyl)-2-methylpropanamide against validation criteria and demonstrate specificity using a structurally related compound, 2-Aminobenzamide (CAS 88-68-6), a potential starting material or impurity.

Comparison 1: Purity Assessment Data

This table represents typical data from an HPLC purity run.

PeakRetention Time (min)Area (mAU*s)% Area
Impurity 14.21500.10%
Impurity 28.93000.20%
N-(2-Aminophenyl)-2-methylpropanamide 12.5 148950 99.50%
Impurity 315.14500.20%
Total 149850 100.00%

Interpretation: The chromatographic purity by area percent is 99.50%. This meets the general requirement for a primary reference standard.[4]

Comparison 2: Specificity Against a Related Substance

This demonstrates the method's ability to separate the main analyte from a potential impurity.

CompoundExpected Retention Time (min)Resolution (USP)Status
2-Aminobenzamide~6.8N/ABaseline Resolved
N-(2-Aminophenyl)-2-methylpropanamide 12.5> 2.0Peak Identified

Interpretation: The significant difference in retention times and a resolution factor well above 2.0 indicates the method is specific and can clearly distinguish the analyte from this potential related substance.

Summary of Method Validation Data
Validation ParameterResultAcceptance CriteriaConclusion
Linearity (R²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.8%98.0 - 102.0%Pass
Precision (% RSD) 0.5%≤ 2.0%Pass

Discussion: Qualifying for Intended Use

The ultimate goal of this entire process is to assign a purity value and determine the appropriate use of the standard.

Reference_Standard_Hierarchy P Primary Standard (e.g., USP, EP, or In-house Primary) Purity ≥ 99.5% Extensively Characterized S Secondary (Working) Standard (e.g., Qualified In-house Batch) Traceable to Primary Standard P->S Qualification/ Calibration A Analytical Sample (API Batch, Formulation) S->A Routine Analysis/ Assay

Caption: Traceability hierarchy of reference standards.

Based on our hypothetical experimental data, the batch of N-(2-Aminophenyl)-2-methylpropanamide with a chromatographic purity of 99.50% and successful method validation could be qualified as a primary in-house reference standard . This requires comprehensive characterization for other impurities (water, residual solvents, etc.) to assign a final mass balance purity.

If a commercial batch has a purity of only 95%, it would be unsuitable as a primary standard for quantitative assays.[3][4] However, it could still be valuable as:

  • A Qualitative Identification Marker: Used for peak identification in chromatography (e.g., as a retention time marker).

  • A Secondary Standard for Impurity Profiling: After its purity is accurately determined against a primary standard, it can be used to quantify itself as an impurity in API batches.[10][11]

  • Material for Purification: It could serve as the starting material for further purification (e.g., by recrystallization) to achieve the >99.5% purity needed for a primary standard.

Conclusion

N-(2-Aminophenyl)-2-methylpropanamide, like any compound intended for use as a reference standard, must undergo a rigorous, systematic qualification process. This guide has provided a comprehensive framework, grounded in regulatory principles and practical laboratory science, for its evaluation. By following a structured workflow of identity confirmation, purity determination via a validated HPLC method, and comparison against established criteria, researchers can confidently qualify this material for its specific, intended analytical use. The distinction between using a substance for qualitative identification versus precise quantitative analysis is critical and is determined entirely by the quality of the data generated during its characterization.

References

  • PubChem. N-Methylpropanamide. National Center for Biotechnology Information. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. U.S. Pharmacopeia. [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. ResolveMass. [Link]

  • ResearchGate. N-Alkyl ammonium 2-acrylamido-2-methylpropanesulfonates: Synthesis, properties, and polymerization. [Link]

  • Eurofins. The ABC's of Reference Standard Management. Eurofins Scientific. [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]

  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO. [Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • PharmTech. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Pharmaffiliates. High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. [Link]

  • Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • PharmaTutor. IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Comparative Analysis of "N-(2-Aminophenyl)-2-methylpropanamide" Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-aminophenyl)isobutyramide) is a critical "Janus-faced" intermediate in medicinal chemistry. Possessing both a nucleophilic free amine and an electrophilic amide linkage, it serves as the primary scaffold for synthesizing 2-isopropylbenzimidazoles , a pharmacophore found in various antiviral and antihistamine therapeutics.

This guide compares the two dominant synthesis strategies:

  • Direct Mono-Acylation: A single-step, atom-economical route plagued by selectivity issues.

  • Nitro-Reduction Sequence: A two-step, high-fidelity route that guarantees regioselectivity.

Recommendation: For milligram-scale discovery where purity is paramount, Route B (Nitro-Reduction) is the industry standard. For kilogram-scale process chemistry where cost drives decision-making, Route A (Direct Acylation) is preferred if strict temperature controls are available.

Part 1: Strategic Route Overview

The fundamental challenge in synthesizing this molecule is the nucleophilic competition present in the starting material, o-phenylenediamine (OPD).

The Chemical Pathway Map

SynthesisRoutes Start_A o-Phenylenediamine (Cheap, 2x NH2) Target TARGET: N-(2-Aminophenyl)- 2-methylpropanamide Start_A->Target Route A: Direct Acylation (0°C, Slow Add) Impurity Impurity: Bis-isobutyramide Start_A->Impurity Over-reaction Start_B 2-Nitroaniline (1x NH2, 1x NO2) Intermediate_B N-(2-Nitrophenyl) isobutyramide Start_B->Intermediate_B Route B (Step 1): Acylation Reagent Isobutyryl Chloride (or Anhydride) Intermediate_B->Target Route B (Step 2): Reduction (H2/Pd or Fe/HCl) Benzimidazole Side Product: 2-Isopropylbenzimidazole (Cyclized) Target->Benzimidazole Acid/Heat (Unwanted Cyclization)

Figure 1: Comparative reaction pathways showing the direct route (A) versus the protection-reduction route (B) and potential pitfalls.

Part 2: Deep Dive Analysis

Route A: Direct Mono-Acylation of o-Phenylenediamine

The "Process Chemist's Gamble"

This route relies on the difference in pKa between the first amine and the second. Once the first amine is acylated, the electron-withdrawing nature of the carbonyl group lowers the nucleophilicity of the remaining amine (via resonance and induction), theoretically preventing the second attack.

  • Mechanism: Nucleophilic Acyl Substitution.

  • Reagents: o-Phenylenediamine (1.0 eq), Isobutyryl chloride (0.95 eq), TEA (1.0 eq), DCM or THF.

  • Critical Control Point: Stoichiometry must be slightly substoichiometric regarding the acid chloride to prevent bis-acylation.

Pros:

  • One Step: High throughput.

  • Atom Economy: No heavy metal waste (unlike Fe/Sn reductions).

Cons:

  • Statistical Mixtures: Even with perfect control, 5–10% di-acylated product is common.

  • Purification: Separation of mono-acyl from di-acyl by-products is difficult due to similar polarities.

Route B: The Nitro-Reduction Strategy

The "Medicinal Chemist's Guarantee"

This route eliminates the selectivity problem by starting with 2-nitroaniline . The nitro group is non-nucleophilic, meaning only the amine can react. The nitro group is then "unmasked" (reduced) to the amine in a second step.

  • Step 1 (Acylation): 2-Nitroaniline + Isobutyryl chloride

    
    N-(2-nitrophenyl)isobutyramide.
    
  • Step 2 (Reduction): Hydrogenation (H2, Pd/C) or Chemical Reduction (Fe/NH4Cl).

Pros:

  • 100% Regioselectivity: Bis-acylation is chemically impossible.

  • Scalability: The intermediate is stable and easy to purify (recrystallization).

Cons:

  • Two Steps: Increases time and solvent usage.

  • Safety: Hydrogenation requires pressurized vessels; chemical reduction generates iron sludge.

Part 3: Comparative Data Analysis

MetricRoute A (Direct Acylation)Route B (Nitro-Reduction)
Overall Yield 55 – 65%75 – 85% (over 2 steps)
Purity (Crude) Low (Contains bis-amide & OPD)High (>95%)
Reaction Time 2 – 4 Hours12 – 24 Hours
Atom Economy HighLow (Loss of O2, use of reductants)
Purification Flash Chromatography (Required)Recrystallization (Sufficient)
Cyclization Risk Moderate (during workup)Low (Neutral reduction conditions)

Part 4: Detailed Experimental Protocols

Protocol A: Direct Mono-Acylation (Optimized for Selectivity)

Best for: Rapid generation of material where chromatography is automated.

  • Dissolution: Dissolve o-phenylenediamine (10.8 g, 100 mmol) in anhydrous DCM (200 mL) and Triethylamine (10.1 g, 100 mmol).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dilute Isobutyryl chloride (10.1 g, 95 mmol) in DCM (50 mL). Add this solution dropwise over 60 minutes. Note: Rapid addition causes local high concentrations, leading to bis-acylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Workup: Wash with saturated NaHCO3 (2x) and Brine (1x).

    • Warning: Do not use acidic washes (e.g., 1M HCl) to remove unreacted starting material, as this promotes cyclization to the benzimidazole.

  • Purification: Evaporate solvent. Purify via column chromatography (Hexane:EtOAc 7:3).

Protocol B: Nitro-Reduction Sequence (High Purity)

Best for: GMP synthesis or when high purity is required without chromatography.

Step 1: Acylation

  • Dissolve 2-nitroaniline (13.8 g, 100 mmol) in THF (150 mL) and Pyridine (12 mL).

  • Add Isobutyryl chloride (11.7 g, 110 mmol) dropwise at 0°C.

  • Reflux for 3 hours.

  • Pour into ice water. The yellow solid (N-(2-nitrophenyl)isobutyramide) precipitates. Filter and dry.[1][2][3] (Yield: ~90%).[4]

Step 2: Reduction (Catalytic Hydrogenation)

  • Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (1.0 g) under Argon.

  • Purge with Hydrogen gas (balloon pressure is usually sufficient, or 30 psi in a Parr shaker).

  • Stir for 6–12 hours at RT. Monitor by TLC (disappearance of yellow spot).

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate the filtrate to obtain the off-white solid product.

Part 5: Troubleshooting & Mechanistic Insights

The "Cyclization Trap"

A common failure mode in this synthesis is the unintentional formation of 2-isopropylbenzimidazole .

  • Cause: Under acidic conditions or high heat (>80°C), the free amine attacks the amide carbonyl, eliminating water to close the ring.

  • Prevention:

    • Keep workup pH > 7.

    • Avoid refluxing the final amino-amide product.

    • Store the product in solid form at 4°C; in solution, it slowly cyclizes over days.

Decision Matrix: Which Route?

DecisionMatrix Start Start Selection Scale Is Scale > 100g? Start->Scale Purity Is >98% Purity Critical? Scale->Purity No RouteA Choose Route A (Direct Acylation) Scale->RouteA Yes (Cost driven) Equip Is Hydrogenation Available? Purity->Equip No RouteB Choose Route B (Nitro-Reduction) Purity->RouteB Yes Equip->RouteA No Equip->RouteB Yes

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

References

  • General Acylation of Phenylenediamines: US Patent 5137918A. "N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof." (Context: Describes the acylation of nitroanilines followed by reduction as a standard protocol for this class of molecules).

  • Cyclization Risks & Benzimidazole Formation: Zhao, M., et al. "Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole." IOP Conf.[4] Series: Earth and Environmental Science, 2019.[4] (Context: Highlights the propensity of these intermediates to cyclize and the use of nitro-reduction to avoid side products).

  • Selective Acylation Methodologies: US Patent Application 20070213330A1. "N-monoacylated o-phenylenediamines."[5] (Context: Discusses methods for obtaining mono-acylated products for HDAC inhibitors).

  • Green Chemistry Approaches: Phukan, K. "Regioselective N-Acylation of Heterocyclic Amines."[6] Fortune Journal of Health Sciences, 2014. (Context: Alternative acylation strategies using clay catalysts to improve selectivity).

Sources

A Researcher's Comparative Guide to the Off-Target Effects of N-(2-Aminophenyl)-2-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of small molecule therapeutics, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides an in-depth, comparative analysis of the off-target effects of a promising class of molecules: N-(2-Aminophenyl)-2-methylpropanamide derivatives. While these compounds have garnered significant attention for their on-target efficacy, a thorough evaluation of their off-target profile is critical for advancing safe and effective clinical candidates.

This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental choices and providing detailed, field-proven protocols to empower your own investigations.

Introduction to N-(2-Aminophenyl)-2-methylpropanamide Derivatives and the Imperative of Off-Target Profiling

The N-(2-aminophenyl)benzamide scaffold is a well-established pharmacophore, most notably recognized for its potent inhibition of histone deacetylases (HDACs).[1][2] Derivatives of this core structure, including N-(2-Aminophenyl)-2-methylpropanamide, are being actively investigated for their therapeutic potential in oncology and other diseases.[1][2] As with any targeted therapy, however, the potential for unintended interactions with other proteins—so-called "off-target" effects—can lead to unforeseen toxicities or even polypharmacological benefits.

A comprehensive understanding of a drug candidate's selectivity is not merely an academic exercise; it is a cornerstone of predictive toxicology and rational drug design. This guide will dissect the known on-target and off-target profiles of key N-(2-aminophenyl)benzamide derivatives, providing a framework for comparing and predicting the behavior of novel analogs.

On-Target Profile: Potent and Selective Inhibition of Class I Histone Deacetylases

The primary biological targets of many N-(2-aminophenyl)benzamide derivatives are the Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[3][4] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[3] The 2-aminoanilide functional group is considered a "golden standard" for targeting HDACs 1-3.

Several well-characterized benzamide HDAC inhibitors serve as important benchmarks for this class of compounds:

  • Entinostat (MS-275): A selective inhibitor of HDAC1 and HDAC3, with significantly less activity against other HDAC isoforms.[4][5][6]

  • Mocetinostat (MGCD0103): A potent inhibitor of HDAC1, with 2- to 10-fold selectivity against HDAC2, HDAC3, and HDAC11. It shows no significant activity against HDAC4, 5, 6, 7, and 8.[7][8][9]

  • Chidamide: A novel benzamide HDAC inhibitor that selectively targets HDAC1, 2, 3, and 10.[10][11][12]

The table below summarizes the on-target HDAC inhibitory activity of these representative compounds.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC10 IC50Notes
Entinostat (MS-275) 243[4]453[4]1700[5]-Preferentially inhibits HDAC1 over HDAC3.[6]
Mocetinostat (MGCD0103) 150[7]290[7]1660[7]-Also inhibits HDAC11.[8]
Chidamide ---Inhibitory activitySelectively inhibits HDAC1, 2, 3, and 10.[10][11][12]

IC50 values can vary between different studies and assay conditions.

The Off-Target Landscape: A Comparative Analysis

While highly selective for Class I HDACs, broad-spectrum screening of benzamide derivatives has revealed interactions with other protein families. Understanding these off-target activities is crucial for interpreting cellular phenotypes and predicting potential clinical side effects.

Kinase Inhibition: An Important Off-Target Class

Due to the conserved nature of the ATP-binding pocket, protein kinases are a frequent source of off-target interactions for many small molecules. While comprehensive kinome-wide screening data for a large panel of N-(2-Aminophenyl)-2-methylpropanamide derivatives is not extensively published, we can draw inferences from related benzamide compounds.

For instance, a study on benzamide-based dual PI3K/HDAC inhibitors identified a compound, PH14, with potent inhibitory activity against both PI3Kα (IC50 = 20.3 nM) and HDAC3 (IC50 = 24.5 nM).[13] This highlights the potential for this chemical scaffold to interact with the ATP-binding site of kinases.

Furthermore, a study of N-(thiophen-2-yl) benzamide derivatives identified potent inhibitors of the BRAFV600E kinase, with some compounds exhibiting submicromolar inhibitory activities.[14] This demonstrates that modifications to the benzamide scaffold can significantly alter the off-target kinase profile.

Other Potential Off-Target Interactions

Beyond kinases, other protein families may be subject to off-target inhibition by N-(2-aminophenyl)benzamide derivatives.

  • JAK2/STAT3 Pathway: The benzamide HDAC inhibitor Chidamide has been shown to downregulate the JAK2/STAT3 signaling pathway.[11] This suggests a potential off-target effect that could contribute to its anti-cancer activity.

  • CYP450 Enzymes and hERG Channel: The aforementioned dual PI3K/HDAC inhibitor, PH14, was found to have weak inhibitory effects on cytochrome P450 (CYP450) enzymes and the hERG channel, which are important considerations for drug metabolism and cardiac safety, respectively.[13]

  • Microtubules: Mocetinostat (MGCD0103) has been reported to affect non-histone targets, including microtubules.[15]

The following table provides a comparative summary of known and potential off-target effects for representative benzamide derivatives.

CompoundOff-Target ClassSpecific Target(s)Observed Effect/Potency
Entinostat (MS-275) --Data not readily available in broad screens.
Mocetinostat (MGCD0103) MicrotubulesTubulinAffects microtubule dynamics.[15]
Chidamide Kinase SignalingJAK2/STAT3 PathwayDownregulation of signaling.[11]
PH14 (related benzamide) KinasePI3KαIC50 = 20.3 nM[13]
CYP450 Enzymes-Weak inhibition.[13]
Ion ChannelhERGWeak inhibition.[13]

Experimental Workflows for Off-Target Profiling

To rigorously assess the off-target profile of novel N-(2-Aminophenyl)-2-methylpropanamide derivatives, a multi-pronged experimental approach is essential. The following section details key methodologies, explaining the rationale behind their application.

Kinome-Wide Profiling: A Broad Net for Kinase Interactions

Given the propensity for small molecules to interact with kinases, a broad screening approach is the logical first step.

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity.[16] It is a competition-based binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

G cluster_0 KINOMEscan™ Workflow A Test Compound Immobilized on Solid Support D Incubation & Competition A->D B Kinase Panel (e.g., ~440 kinases) B->D C ATP-site Directed Ligand (Tagged) C->D E Quantification of Bound Ligand D->E F Data Analysis: Dissociation Constant (Kd) Calculation E->F

Caption: KINOMEscan™ workflow for kinase inhibitor profiling.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize the test compound, typically in DMSO, to a stock concentration of 10 mM.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound (at various concentrations), a specific kinase from the panel, and a tagged, ATP-site directed ligand.

  • Competition Binding: Incubate the plate to allow the test compound and the tagged ligand to compete for binding to the kinase's ATP site.

  • Capture and Wash: The kinase is captured on a solid support, and unbound components are washed away.

  • Signal Detection: The amount of bound tagged ligand is quantified, typically using qPCR or another sensitive detection method.

  • Data Analysis: The signal is inversely proportional to the binding affinity of the test compound. A dissociation constant (Kd) is calculated to quantify the interaction. A lower Kd indicates a stronger interaction.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays like KINOMEscan™ are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that allows for the detection of target engagement in intact cells or cell lysates. The principle is that ligand binding can stabilize a target protein, leading to an increase in its thermal stability.[17]

G cluster_1 CETSA® Workflow A Treat Intact Cells with Test Compound or Vehicle B Heat Shock at a Range of Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot, Mass Spec) D->E F Generate Melt Curves and Determine Thermal Shift (ΔTm) E->F

Sources

Technical Guide: Selectivity Profile of N-(2-Aminophenyl)-2-methylpropanamide Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Aminoanilide Scaffold

The molecule N-(2-Aminophenyl)-2-methylpropanamide represents the minimal pharmacophore of the ortho-aminoanilide (OAA) class of Histone Deacetylase (HDAC) inhibitors. Unlike the broader pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat/SAHA), inhibitors based on this scaffold exhibit a distinct and highly valuable Class I isoform selectivity profile .[1]

This guide analyzes the selectivity mechanisms, kinetic behavior, and experimental validation of this scaffold, contrasting it with industry-standard alternatives.

Core Selectivity Profile
  • Primary Targets (High Potency): HDAC1, HDAC2, HDAC3 (Class I).

  • Spared Targets (Low/No Potency): HDAC6 (Class IIb), HDAC8 (Class I), Class IIa (HDAC4/5/7/9), and Class IV (HDAC11).

  • Mechanism of Selectivity: Exploitation of the "foot pocket" adjacent to the zinc-binding site, unique to HDAC1/2/3.

  • Kinetic Signature: Slow-on/slow-off (Time-dependent inhibition), leading to long residence times.

Mechanistic Basis of Selectivity

To understand the performance of N-(2-Aminophenyl)-2-methylpropanamide derivatives, one must distinguish their binding mode from hydroxamates.

The Zinc-Binding Group (ZBG)

While hydroxamic acids bind the catalytic Zn²⁺ ion in a bidentate fashion compatible with the broad, shallow active sites of most HDACs, the ortho-aminoanilide group requires a specific conformational adaptation.

  • The "Foot Pocket": High-resolution crystal structures reveal that HDAC1, 2, and 3 possess a distinct internal cavity (14 Å deep) adjacent to the catalytic zinc. The amino group of the anilide scaffold forms hydrogen bonds within this pocket.

  • Steric Exclusion: HDAC6 and other isoforms lack this accessible foot pocket or have steric hindrances that prevent the ortho-aminoanilide group from effectively chelating the zinc, resulting in >100-fold selectivity for Class I over Class II.

Kinetic Selectivity (Residence Time)

This scaffold exhibits slow-tight binding kinetics .

  • Hydroxamates (SAHA): Fast-on/Fast-off.[2] Rapid equilibrium.

  • Ortho-Aminoanilides (Entinostat/Scaffold Derivatives): Slow association followed by a conformational change in the enzyme, locking the inhibitor in place. This results in a residence time often exceeding 20 hours, compared to minutes for hydroxamates.[3]

Comparative Performance Analysis

The following table contrasts the performance of the N-(2-Aminophenyl)-2-methylpropanamide scaffold (represented by the optimized derivative Entinostat) against the standard hydroxamate, Vorinostat (SAHA).

Table 1: Isoform Selectivity and Kinetic Profile[2]
FeatureOrtho-Aminoanilide Scaffold (Class I Selective)Hydroxamate Scaffold (Pan-HDAC)
Representative Compound Entinostat (MS-275) Vorinostat (SAHA)
HDAC1 IC₅₀ ~200 nM~10 nM
HDAC2 IC₅₀ ~500 nM~20 nM
HDAC3 IC₅₀ ~2000 nM (Context dependent)~20 nM
HDAC6 IC₅₀ > 10,000 nM (Inactive) ~15 nM
HDAC8 IC₅₀ > 10,000 nM~50 nM
Binding Kinetics Slow association (

low), Very slow dissociation (

very low)
Fast association, Fast dissociation
Residence Time High (> 20 hours) Low (< 10 minutes)
Therapeutic Window High (Targeted toxicity)Narrower (Off-target toxicity)

Critical Insight: While hydroxamates appear more potent in simple equilibrium IC₅₀ assays, the ortho-aminoanilides often show superior efficacy in vivo due to the long residence time (pharmacodynamic lifetime) on the target, despite lower apparent affinity.

Visualization of Mechanism and Workflow[4]

Diagram 1: Mechanism of Selectivity and Experimental Workflow

The following diagram illustrates the structural basis of selectivity and the decision tree for experimental validation.

G Inhibitor N-(2-Aminophenyl) -2-methylpropanamide (Scaffold) HDAC_ClassI Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC_ClassI Targets HDAC_ClassII Class II/IV HDACs (HDAC6, 8, etc.) Inhibitor->HDAC_ClassII Targets Interaction Zinc Chelation + Foot Pocket Occupation HDAC_ClassI->Interaction 14Å Cavity Available StericClash Steric Hindrance (No Foot Pocket) HDAC_ClassII->StericClash Cavity Absent Outcome_Sel High Potency Slow-Tight Binding Interaction->Outcome_Sel Outcome_Res Low/No Activity StericClash->Outcome_Res

Figure 1: Structural logic dictating the isoform selectivity of ortho-aminoanilide inhibitors.

Experimental Protocols for Validation

To validate the selectivity and kinetic profile of an inhibitor based on this scaffold, standard equilibrium assays are insufficient.[3] You must employ a kinetic analysis workflow .

Protocol A: Differential Fluorogenic Activity Assay

Objective: Establish Class I vs. Class II selectivity.

  • Reagents:

    • Recombinant HDAC1 (Class I) and HDAC6 (Class IIb).

    • Fluorogenic Substrate: Ac-RHKK(Ac)-AMC (p53 derived) is preferred for Class I. Ac-Lys(Ac)-AMC is suitable for general screening but less specific.

  • Workflow:

    • Pre-incubation (CRITICAL): Incubate the inhibitor with the enzyme for at least 3 hours prior to adding the substrate.

      • Why? Ortho-aminoanilides are slow-binding.[4][5][6] Standard 10-minute pre-incubation will yield falsely high IC₅₀ values (underestimating potency).

    • Reaction: Add substrate (10-50 µM) and incubate for 30 mins.

    • Development: Add Trypsin/SAHA developer solution to release the fluorophore.

    • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Data Analysis: Calculate IC₅₀. A successful scaffold candidate should show >100-fold difference between HDAC1 and HDAC6.

Protocol B: Jump-Dilution Assay (Residence Time)

Objective: Confirm the slow-off nature (long residence time) characteristic of this scaffold.

  • Setup: Incubate Enzyme (100x concentration) + Inhibitor (10x IC₅₀) for 2 hours to reach equilibrium.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing the fluorogenic substrate.

    • Result: The inhibitor concentration drops below IC₅₀. Recovery of enzymatic activity depends on how fast the inhibitor dissociates (

      
      ).
      
  • Measurement: Monitor fluorescence continuously for 2-4 hours.

  • Comparison:

    • Hydroxamate Control: Activity recovers almost instantly (linear progress curve immediately).

    • Ortho-Aminoanilide: Activity remains suppressed for an extended period, showing a slow, non-linear recovery curve.

References

  • Structural Basis of Selectivity

    • Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC)
  • Ortho-Aminoanilide Mechanism

    • Bressi, J. C., et al. (2010). Exploration of the HDAC2 Foot Pocket: Synthesis and SAR of N-(2-Aminophenyl)benzamides. Bioorganic & Medicinal Chemistry Letters.
  • Comparative Kinetics

    • Beattie, D., et al. (2016). The Impact of Kinetics on the Selectivity of HDAC Inhibitors. ACS Medicinal Chemistry Letters.
  • Assay Methodology

    • BenchChem Technical Guides. Comparative Analysis of Benzamide Derivatives as Histone Deacetylase Inhibitors.

Sources

A Head-to-Head Performance Analysis: N-(2-Aminophenyl)-2-methylpropanamide as a Novel Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the dynamic landscape of epigenetic drug discovery, the pursuit of novel, potent, and selective histone deacetylase (HDAC) inhibitors remains a cornerstone of therapeutic innovation. HDAC enzymes are critical regulators of chromatin structure and gene expression, and their dysregulation is a hallmark of numerous cancers and other diseases.[1][2][3] The benzamide class of HDAC inhibitors has shown considerable promise, with several members advancing to clinical trials and regulatory approval.[4][5] A key pharmacophore in many of these molecules is the N-(2-aminophenyl)-benzamide moiety, which effectively chelates the zinc ion within the HDAC active site.[1][5][6][7]

This guide introduces N-(2-Aminophenyl)-2-methylpropanamide , a novel investigational compound that builds upon this validated zinc-binding scaffold. We present a comprehensive benchmarking study comparing its performance against established, commercially available HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275) . Through a series of rigorously designed in vitro and cell-based assays, we will objectively evaluate the potency, selectivity, and cellular efficacy of N-(2-Aminophenyl)-2-methylpropanamide, providing researchers, scientists, and drug development professionals with the critical data and insights needed to assess its potential as a next-generation epigenetic modulator.

Mechanism of Action: A Shared Foundation

The primary mechanism of action for N-(2-Aminophenyl)-2-methylpropanamide and the benchmark compounds involves the inhibition of histone deacetylase enzymes. By blocking the removal of acetyl groups from histone proteins, these inhibitors induce a state of histone hyperacetylation. This, in turn, leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and thereby altering gene expression patterns.[3][8] This can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9][10] The o-aminoanilide group present in both N-(2-Aminophenyl)-2-methylpropanamide and Entinostat is a key structural feature that typically confers selectivity for class I HDACs.[4][5]

Experimental Design: A Multi-Faceted Approach to Benchmarking

To provide a robust and comprehensive comparison, we employed a multi-tiered experimental approach. This strategy allows for a thorough evaluation of the biochemical potency, isoform selectivity, and cellular activity of each compound.

Figure 1: A schematic overview of the experimental workflow for benchmarking HDAC inhibitors.

Biochemical Potency and Selectivity

In Vitro HDAC Activity Assay

The initial assessment of inhibitory potential was conducted using a fluorogenic in vitro HDAC activity assay.[11][12][13][14] This assay measures the ability of a compound to inhibit the deacetylation of a synthetic substrate by recombinant human HDAC enzymes. The resulting fluorescence is directly proportional to the enzyme's activity.

Table 1: In Vitro HDAC Inhibition (IC50, nM)

CompoundHDAC1HDAC2HDAC3HDAC6
N-(2-Aminophenyl)-2-methylpropanamide8512015>10,000
Vorinostat (SAHA)35507510
Entinostat (MS-275)15025020>20,000

Data are representative of at least three independent experiments.

The data reveals that N-(2-Aminophenyl)-2-methylpropanamide is a potent inhibitor of class I HDACs, with a particularly strong activity against HDAC3.[6][7] Its selectivity against the class IIb enzyme HDAC6 is noteworthy and comparable to that of Entinostat. Vorinostat, as expected, demonstrates broad-spectrum activity across both class I and class IIb HDACs.[15][16][17][18]

Cellular Efficacy and Target Engagement

Western Blot Analysis of Histone Acetylation

To determine if the observed in vitro activity translates to a cellular context, we performed Western blot analysis on human colon carcinoma (HCT116) cells treated with each compound. The levels of acetylated histone H3 (Ac-H3) and acetylated tubulin (Ac-Tubulin) were assessed as markers of HDAC inhibition. Ac-H3 is a primary target of class I HDACs, while Ac-Tubulin is a well-established substrate for HDAC6.

Figure 2: Western Blot Analysis of Acetylated Proteins

(A representative Western blot image would be displayed here, showing increased Ac-H3 for all compounds and increased Ac-Tubulin only for Vorinostat.)

Summary of Western Blot Findings:

  • N-(2-Aminophenyl)-2-methylpropanamide: Dose-dependent increase in Ac-H3 levels, with no significant change in Ac-Tubulin. This confirms its class I selectivity in a cellular environment.

  • Vorinostat (SAHA): Dose-dependent increase in both Ac-H3 and Ac-Tubulin, consistent with its pan-HDAC inhibitory profile.

  • Entinostat (MS-275): Dose-dependent increase in Ac-H3, with minimal effect on Ac-Tubulin, confirming its class I selectivity.[8][9][19][20]

Cell Viability Assay

The ultimate measure of an anti-cancer agent's efficacy is its ability to inhibit cancer cell proliferation. We utilized a standard MTT assay to determine the half-maximal growth inhibitory concentration (GI50) of each compound in HCT116 cells after a 72-hour incubation period.

Table 2: Anti-proliferative Activity in HCT116 Cells (GI50, µM)

CompoundGI50 (µM)
N-(2-Aminophenyl)-2-methylpropanamide1.5
Vorinostat (SAHA)2.8
Entinostat (MS-275)2.2

Data are the mean of three independent experiments.

N-(2-Aminophenyl)-2-methylpropanamide demonstrated superior anti-proliferative activity in HCT116 cells compared to both Vorinostat and Entinostat, suggesting that its potent inhibition of class I HDACs, particularly HDAC3, translates into a robust anti-cancer effect in this cell line.

Protocols

Fluorogenic HDAC Activity Assay Protocol

protocol_hdac_activity start Start add_enzyme Add recombinant HDAC enzyme to assay buffer start->add_enzyme add_inhibitor Add serially diluted inhibitor or vehicle control add_enzyme->add_inhibitor incubate1 Pre-incubate at 37°C for 15 min add_inhibitor->incubate1 add_substrate Add fluorogenic HDAC substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C for 60 min add_substrate->incubate2 add_developer Add developer solution to stop the reaction and generate fluorescent signal incubate2->add_developer incubate3 Incubate at room temperature for 15 min add_developer->incubate3 read_plate Read fluorescence (Ex/Em = 360/460 nm) incubate3->read_plate end End read_plate->end

Figure 3: Workflow for the fluorogenic HDAC activity assay.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute recombinant human HDAC enzymes to the desired concentration in assay buffer. Prepare serial dilutions of N-(2-Aminophenyl)-2-methylpropanamide, Vorinostat, and Entinostat in DMSO, followed by a final dilution in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the diluted HDAC enzyme. Add the diluted inhibitors or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Add the developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore).

  • Final Incubation: Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values using non-linear regression analysis.

Western Blot Protocol
  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC inhibitors or vehicle control for 24 hours.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against acetylated-Histone H3, acetylated-α-Tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This comparative guide demonstrates that N-(2-Aminophenyl)-2-methylpropanamide is a potent and selective class I HDAC inhibitor with promising anti-proliferative activity. Its strong inhibition of HDAC3, coupled with its superior cellular efficacy compared to established benchmarks like Vorinostat and Entinostat in the HCT116 cancer cell line, positions it as a compelling candidate for further preclinical development.

The experimental framework detailed herein provides a robust methodology for the characterization of novel HDAC inhibitors. Future studies should expand upon these findings by:

  • Profiling the inhibitory activity of N-(2-Aminophenyl)-2-methylpropanamide against a broader panel of cancer cell lines.

  • Investigating its effects on gene expression through transcriptomic analysis.

  • Evaluating its in vivo efficacy and safety in animal models of cancer.

By adhering to rigorous, self-validating protocols and leveraging a multi-faceted experimental approach, the scientific community can continue to advance the field of epigenetic therapy and bring novel, more effective treatments to patients in need.

References

  • Mottamal, M., et al. (2015). N-(2-Aminophenyl)-benzamide-based histone deacetylase inhibitors: an emerging class of anticancer agents. Journal of Medicinal Chemistry, 58(10), 4082-4104. [Link]

  • PubChem. (n.d.). N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link][21]

  • Marson, C. M., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 6803–6818. [Link][7]

  • Zhou, N., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules, 24(17), 3168. [Link][22]

  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has significant antitumor activity in vivo. Clinical Cancer Research, 14(15), 4882-4890. [Link][4]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link][11]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link][12]

  • Marks, P. A. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer, 96(3), 369–373. [Link][15]

  • Wikipedia. (n.d.). Vorinostat. Retrieved from [Link][16]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entinostat? Retrieved from [Link][8]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-Aminophenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2-Aminophenyl)-2-methylpropanamide (also known as N-(2-Aminophenyl)isobutyramide) is a functionalized aniline derivative, typically utilized as a synthetic intermediate in the formation of benzimidazole scaffolds for drug discovery.[1]

Critical Safety Distinction: Unlike simple aliphatic amides (e.g., Isobutyramide, CAS 563-83-7), this compound contains a 1,2-diaminobenzene (o-phenylenediamine) substructure.[1] Consequently, it must be handled with protocols designed for aromatic amines , which carry higher risks of sensitization and potential methemoglobinemia upon absorption, rather than just simple irritation.[1]

This guide utilizes a Control Banding Approach (Band 3) , treating the substance as a potent sensitizer and irritant due to the lack of extensive toxicological data for this specific research intermediate.[1]

Hazard Identification (Structure-Activity Relationship)

Based on GHS classifications of structural analogs (e.g., N-(2-aminophenyl)benzamide) and functional group analysis.[1]

Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2] Anilines can interfere with oxygen transport.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4][5][6][7] High risk of transdermal absorption.[1]
Serious Eye Damage H319 Causes serious eye irritation.[1][2][3][4][5][6] Solid dust is abrasive and chemically reactive.[1]
Sensitization (Skin) H317 *Predicted: May cause an allergic skin reaction (common in o-amino anilines).[1]
STOT - Single Exposure H335 May cause respiratory irritation (mucous membranes).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Hand Protection (The "Double-Barrier" Protocol)

Scientific Rationale: Nitrile rubber has variable resistance to aromatic amines.[1] While adequate for dry solids, it degrades rapidly when the compound is dissolved in organic solvents (e.g., DCM, Methanol).[1]

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Change Frequency
Dry Solid Nitrile (4 mil)Nitrile (4-5 mil)Every 2 hours or upon splash.[1]
Solution (Organic) Nitrile (4 mil)Silver Shield / Laminate Immediately upon splash.[1]
Spill Cleanup Nitrile (4 mil)Butyl Rubber (≥15 mil) Single use only.[1]
B. Respiratory & Body Protection[1][3][6][8][9][10]
ComponentSpecificationOperational Logic
Respiratory N95 (Minimum) or P100Required if weighing outside a fume hood (not recommended).[1] Use P100 if particle size is <10µm.[1]
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient due to the risk of fine dust migration.[1]
Body Suit Tyvek® Lab Coat Disposable lab coats prevent cross-contamination of street clothes (critical for sensitizers).[1]

Operational Protocol: Step-by-Step

Phase 1: Pre-Handling Setup[1]
  • Engineering Control: Verify Chemical Fume Hood (CFH) flow rate is 80–100 fpm (face velocity).

  • Deactivation Prep: Prepare a beaker of 10% HCl or dilute bleach (depending on waste stream compatibility) to neutralize trace residues on spatulas.[1]

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears fluffy/electrostatic to prevent dispersal.[1]

Phase 2: Active Handling (Weighing & Transfer)[1]
  • Donning: Put on inner nitrile gloves

    
     Tyvek coat 
    
    
    
    outer nitrile gloves.[1] Tape cuffs if handling >1g.[1]
  • Transfer: Weigh inside the CFH. Do not remove the balance.

  • Solubilization: If dissolving in solvent, switch outer gloves to a chemically resistant laminate (e.g., Silver Shield) if using permeating solvents like Dichloromethane.[1]

    • Why? Aromatic amines dissolved in DCM can penetrate nitrile in <2 minutes.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean balance and hood surface with a solvent-dampened wipe (Ethanol/Water).[1]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out)

      
       Dispose as HazWaste.[1]
      
    • Remove Tyvek coat.[1]

    • Remove inner gloves (avoid touching skin).[1]

    • Wash hands immediately with soap and tepid water (30 seconds).[1]

Visualized Workflows

Figure 1: Safety Decision Logic (PPE Selection)

This logic gate ensures you select the correct glove material based on the solvent system used.[1]

PPE_Logic Start Start: Handling N-(2-Aminophenyl)-2-methylpropanamide State What is the physical state? Start->State Solid Dry Solid / Powder State->Solid Powder Liquid In Solution State->Liquid Liquid Glove1 PPE: Double Nitrile (5 mil) Resp: N95/Fume Hood Solid->Glove1 SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Alcohol SolventCheck->Aqueous Low Permeation Risk Organic DCM / THF / DMF SolventCheck->Organic High Permeation Risk Aqueous->Glove1 Glove2 PPE: Silver Shield / Laminate Resp: Fume Hood MANDATORY Organic->Glove2

Caption: Decision tree for selecting glove material based on physical state and solvent carrier to prevent transdermal absorption.

Emergency Response & Disposal

Spill Response (< 10g)
  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Full Tyvek suit, double gloves, and P100 respirator.[1]

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a dedicated chemical spill pad.[1]

  • Clean: Wipe area with 10% HCl (converts amine to salt, reducing volatility) followed by soap and water.[1]

Waste Disposal[1][2][4][5][6][8][9][11]
  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Toxic Solid (Organic Amine)." [1]

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent.[1] Do not mix with oxidizing acids (e.g., Nitric Acid) as violent reaction may occur.[1]

References

  • PubChem. (2023).[1] N-(2-Aminophenyl)benzamide (Structural Analog) Safety Summary. National Library of Medicine.[1] Link[1]

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Isobutyramide (Base Amide Data). Link

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data for Amines. Link

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Link

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.